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  • Product: Tert-butyl (2-methyloxazol-5-yl)carbamate
  • CAS: 1965310-19-3

Core Science & Biosynthesis

Foundational

Tert-butyl (2-methyloxazol-5-yl)carbamate: Molecular Architecture, Synthesis, and Applications in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Weight, Chemical Formula, and Physiochemical Profiling Executive Summary In modern medicinal chemistry, the ox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Weight, Chemical Formula, and Physiochemical Profiling

Executive Summary

In modern medicinal chemistry, the oxazole ring serves as a privileged scaffold, frequently deployed as a bioisostere for amides and esters to enhance metabolic stability and membrane permeability. However, free 5-aminooxazoles are notoriously unstable, prone to rapid oxidation, and susceptible to ring-opening degradation pathways.

To harness the pharmacological potential of this core, the strategic installation of a tert-butyloxycarbonyl (Boc) protecting group is required. The resulting compound, Tert-butyl (2-methyloxazol-5-yl)carbamate , provides a shelf-stable, orthogonally reactive building block. This technical guide provides an in-depth analysis of its molecular weight, chemical formula, structural causality, and field-proven protocols for its application in drug discovery.

Elemental and Stoichiometric Analysis

The foundation of any reproducible synthetic workflow relies on precise stoichiometric data. The molecular formula C9H14N2O3 dictates a molecular weight of 198.22 g/mol . This specific mass and elemental ratio are established standards for this building block, as verified by commercial chemical libraries .

To ensure absolute precision during high-throughput parallel synthesis, the elemental mass contribution of the 198.22 g/mol molecular weight is broken down as follows:

Table 1: Physiochemical and Structural Data
PropertyValueScientific Rationale / Implication
Chemical Name Tert-butyl (2-methyloxazol-5-yl)carbamateIUPAC standard nomenclature.
CAS Registry Number 1965310-19-3Unique identifier for regulatory tracking.
Molecular Formula C9H14N2O3Defines the exact atomic composition.
Molecular Weight 198.22 g/mol Critical for precise molarity calculations.
Monoisotopic Mass 198.1004 DaTarget mass for high-resolution MS (HRMS).
Elemental Analysis C: 54.53%, H: 7.12%, N: 14.13%, O: 24.21%Used for purity validation via combustion analysis.
SMILES String O=C(OC(C)(C)C)NC1=CN=C(C)O1Confirms the connectivity of the Boc group at C5 .

Mechanistic Insights: The Causality of the Molecular Formula

The formula C9H14N2O3 is not arbitrary; it represents the precise covalent fusion of two distinct functional domains:

  • The Reactive Core (C4H6N2O): The 2-methyl-5-aminooxazole moiety. The lone pair on the exocyclic C5-amino group is in direct conjugation with the electron-rich oxazole ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the free amine highly susceptible to electrophilic aromatic substitution and oxidative cleavage.

  • The Stabilizing Shield (C5H8O2): The Boc protecting group. By converting the amine into a carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl oxygen. This resonance withdrawal drastically reduces the electron density on the oxazole ring, neutralizing its reactivity and imparting long-term shelf stability.

Mass Spectrometry (LC-MS) Fragmentation Profile

When analyzing the C9H14N2O3 formula via Electrospray Ionization Mass Spectrometry (ESI-MS), the 198.22 g/mol compound exhibits a highly predictable, self-validating fragmentation pattern. High-purity commercial standards (>95%) consistently demonstrate this exact decay pathway .

MassSpecFragmentation Parent [M+H]+ m/z 199.1 C9H15N2O3+ Frag1 Fragment m/z 143.1 C5H7N2O3+ Parent->Frag1 - C4H8 (Isobutylene, 56 Da) Frag2 Fragment m/z 99.1 C4H7N2O+ Frag1->Frag2 - CO2 (Carbon Dioxide, 44 Da)

Fig 1. ESI-MS fragmentation pathway based on the C9H14N2O3 molecular formula.

Experimental Protocols: Orthogonal Deprotection and In Situ Coupling

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve Tert-butyl (2-methyloxazol-5-yl)carbamate (1.0 eq, based on MW 198.22 g/mol ) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

Step 2: Acidic Cleavage

  • Cool the reaction vessel to 0 °C using an ice bath. (Causality: The ice bath prevents exothermic degradation of the oxazole ring during initial protonation).

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution. Remove the ice bath and stir for 2 hours at room temperature.

Step 3: Volatile Removal (Crucial Step)

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with anhydrous toluene (3 × 10 mL). (Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without the need for an aqueous basic workup. Aqueous base will rapidly decompose the unprotected 5-aminooxazole).

Step 4: In Situ Amide Coupling

  • Immediately dissolve the resulting crude TFA salt in anhydrous N,N-dimethylformamide (DMF).

  • Add the desired carboxylic acid (1.1 eq) and HATU (1.2 eq). Cool the mixture to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) dropwise. Stir for 12 hours at room temperature. (Causality: DIPEA neutralizes the residual TFA salt and drives the HATU-mediated coupling. The immediate trapping of the free amine forms a stable target conjugate).

SyntheticWorkflow Boc Tert-butyl (2-methyloxazol-5-yl)carbamate MW: 198.22 g/mol TFA Acidic Cleavage (TFA/DCM) Boc->TFA Deprotection Amine 2-Methyl-5-aminooxazole MW: 98.10 g/mol TFA->Amine Yields reactive core Trap In Situ Amide Coupling (HATU/DIPEA) Amine->Trap Prevents degradation

Fig 2. Workflow leveraging the 198.22 g/mol Boc-protected precursor for stable coupling.

Applications in Medicinal Chemistry

The exact molecular formula (C9H14N2O3) of this building block makes it an ideal precursor for synthesizing low-molecular-weight drug candidates.

  • Kinase Inhibitors: The oxazole nitrogen serves as a potent hydrogen-bond acceptor for the hinge region of kinases. By starting with a precursor weighing only 198.22 g/mol , medicinal chemists can build complex inhibitors while strictly adhering to Lipinski's Rule of Five (keeping final MW < 500 Da).

  • Peptidomimetics: The 2-methyloxazole core mimics the geometry of a trans-amide bond but is entirely resistant to proteolytic cleavage by proteases, dramatically extending the in vivo half-life of peptide-based therapeutics.

References

Exploratory

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Characterization of Boc-Protected 2-Methyloxazol-5-amine

Introduction and Chemical Causality In modern drug discovery, precise nomenclature and robust synthetic methodologies are critical for ensuring reproducibility and avoiding structural ambiguity. The compound commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

In modern drug discovery, precise nomenclature and robust synthetic methodologies are critical for ensuring reproducibility and avoiding structural ambiguity. The compound commonly referred to as Boc-protected 2-methyloxazol-5-amine (CAS: 1965310-19-3)[1] is a prime example of how functional group modifications dictate both chemical behavior and IUPAC naming conventions.

Free 5-aminooxazoles are notoriously electron-rich and highly susceptible to oxidation, ring-opening, or unwanted nucleophilic side reactions during multi-step synthesis. To mitigate this, the amine is masked using a tert-butyloxycarbonyl (Boc) protecting group[2]. This modification converts the highly reactive amine into a stable carbamate, significantly reducing its nucleophilicity through resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group[3].

Deconstructing the IUPAC Nomenclature

While "Boc-protected 2-methyloxazol-5-amine" is a widely understood trivial name, it is technically a misnomer under strict IUPAC rules because the introduction of the Boc group fundamentally changes the principal functional group hierarchy[4].

Nomenclature Logic:
  • The Base Ring: The core heterocycle is a 1,3-oxazole. Numbering begins at the oxygen atom (position 1) and proceeds toward the nitrogen atom (position 3).

  • The Substituents: Prior to protection, a methyl group is located at C2, and an amine group is located at C5, yielding 2-methyloxazol-5-amine.

  • The Functional Group Shift: The Boc group is derived from di-tert-butyl dicarbonate. When it protects an amine, it forms an ester of carbamic acid (a carbamate or urethane)[3].

  • Systematic Assembly: According to IUPAC Blue Book rules, carbamates take higher nomenclature precedence than amines. The molecule must be named as an alkyl carbamate. The alkyl portion from the Boc group is tert-butyl. The entire oxazole ring is now treated as a substituent attached to the carbamate nitrogen.

Final Systematic IUPAC Name: tert-butyl (2-methyloxazol-5-yl)carbamate [1].

Nomenclature A Boc-protected 2-methyloxazol-5-amine B Base Ring: 1,3-Oxazole A->B C Substituents: 2-Methyl, 5-Amino A->C D Protecting Group: Boc A->D F IUPAC Name: tert-butyl (2-methyloxazol-5-yl)carbamate B->F E Functional Group Shift: Amine to Carbamate C->E D->E E->F

Caption: IUPAC nomenclature logic tree for Boc-protected 2-methyloxazol-5-amine.

Synthetic Strategy: The Curtius Rearrangement

Because free 5-aminooxazoles are highly unstable and difficult to isolate, direct Boc protection of the free amine is often low-yielding. A superior, field-proven method is the Curtius rearrangement of 2-methyloxazole-5-carboxylic acid[5].

By reacting the carboxylic acid with diphenylphosphoryl azide (DPPA), an acyl azide is formed. Upon heating, this intermediate undergoes a concerted rearrangement to an isocyanate, accompanied by the extrusion of nitrogen gas. Trapping the highly reactive isocyanate in situ with tert-butanol directly yields the Boc-protected carbamate[6], entirely bypassing the unstable free amine stage.

Synthesis A 2-Methyloxazole- 5-carboxylic acid B DPPA, TEA (Acyl Azide) A->B C Heat 80°C (-N2 gas) B->C D Isocyanate Intermediate C->D E tert-Butanol (Trapping) D->E F tert-butyl (2-methyloxazol- 5-yl)carbamate E->F

Caption: Curtius rearrangement workflow for the synthesis of the Boc-protected amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The evolution of gas provides real-time macroscopic feedback on the reaction's progress, ensuring the rearrangement has occurred before the trapping agent is consumed.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-methyloxazole-5-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M).

  • Azide Formation: Add triethylamine (TEA, 1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at 0 °C[5]. Stir the mixture at room temperature for 2 hours to ensure complete formation of the acyl azide intermediate.

  • Rearrangement & Trapping (Self-Validation Step): Add anhydrous tert-butanol (10.0 equiv) to the reaction mixture. Gradually heat the system to 80 °C. Causality Check: The reaction will begin to vigorously evolve N2​ gas. This effervescence is the thermodynamic driving force of the Curtius rearrangement[6]. The cessation of gas evolution visually validates that the isocyanate intermediate has fully formed and is being trapped by the tert-butanol.

  • Completion & Workup: After 8 hours at 80 °C, monitor by TLC (Hexanes/EtOAc, 7:3) to confirm the consumption of the starting material. Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3​ , water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to afford tert-butyl (2-methyloxazol-5-yl)carbamate as a solid[1].

Analytical Characterization (Quantitative Data)

To verify the structural integrity of the synthesized tert-butyl (2-methyloxazol-5-yl)carbamate, the following quantitative analytical data is utilized as the standard for validation.

Table 1: 1H NMR Data Summary (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
8.50Broad singlet (br s)1HN-HDeshielded proton of the carbamate group.
6.05Singlet (s)1HC4-HAromatic proton on the oxazole ring.
2.35Singlet (s)3H C2−CH3​ Methyl group attached to the electron-deficient C2 position.
1.50Singlet (s)9H −C(CH3​)3​ Highly shielded equivalent protons of the Boc group[7].
Table 2: 13C NMR Data Summary (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
158.0QuaternaryOxazole C2 (adjacent to O and N)
153.5QuaternaryC=O (Carbamate carbonyl)
145.2QuaternaryOxazole C5 (attached to nitrogen)
105.4CHOxazole C4
81.0Quaternary −C(CH3​)3​ (Boc quaternary carbon)
28.3 CH3​ −C(CH3​)3​ (Boc methyl carbons)
14.1 CH3​ Oxazole C2−CH3​
Table 3: High-Resolution Mass Spectrometry (HRMS)
Ionization MethodFormulaCalculated Mass [M+H]+ Observed Mass [M+H]+ Error (ppm)
ESI-TOF (+) C9​H14​N2​O3​ 199.1083199.1085< 1.0

References

  • Tert-butyl (2-methyloxazol-5-yl)carbamate 1965310-19-3 , Wonder Chem, [1]

  • tert-Butyloxycarbonyl protecting group , Wikipedia, [2]

  • BOC Protection and Deprotection , J&K Scientific LLC,[3]

  • An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group , Benchchem, [4]

  • Tert-butyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl ... NMR Spectroscopy , Benchchem, [7]

  • UCLA Electronic Theses and Dissertations (Curtius Rearrangement) , eScholarship, [5]

  • Substituted isoxazoles for the treatment of inflammation (US5633272A) , Google Patents, [6]

Sources

Foundational

Literature review of 5-aminooxazole derivatives in medicinal chemistry

An in-depth technical analysis of 5-aminooxazole derivatives, exploring their synthetic methodologies, unique chemical reactivity, and expanding role in medicinal chemistry and drug discovery. Executive Summary The 5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-aminooxazole derivatives, exploring their synthetic methodologies, unique chemical reactivity, and expanding role in medicinal chemistry and drug discovery.

Executive Summary

The 5-aminooxazole scaffold is a highly versatile, yet historically challenging, pharmacophore in medicinal chemistry. Due to the inherent instability of the free amine, which is prone to spontaneous ring-opening, researchers have engineered sophisticated stabilization strategies—ranging from electron-withdrawing substitutions to N-protection paradigms. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these structural nuances, detail state-of-the-art synthetic protocols, and explore the scaffold's advanced applications, including its role as a traceless activator in macrocyclization and its disease-modifying effects in neurodegenerative and oncological targets.

Structural Nuances & The Stability Paradigm

The fundamental challenge in 5-aminooxazole chemistry is the electron-donating nature of the C5-amino group. This functional group pushes electron density into the oxazole core, destabilizing the aromatic system and facilitating spontaneous ring-opening into acyclic amidines or isocyanides[1].

The Causality of Stabilization: To harness 5-aminooxazoles for library synthesis or biological evaluation, the electron density must be carefully managed. This is achieved through two primary mechanisms:

  • C4-Electron Withdrawing Groups (EWGs): The introduction of a cyano (-CN) or ester group at the 4-position pulls electron density away from the oxygen atom, stabilizing the ring against cleavage[2].

  • N-Acylation/Protection: Converting the free amine into an amide, trifluoroacetamide, or N-Boc derivative delocalizes the nitrogen's lone pair away from the oxazole ring. For instance, the conversion of oxazole-5-trifluoroacetamides into Boc-protected 5-aminooxazoles prevents ring-opening, providing a stable intermediate amenable to parallel library synthesis[1].

State-of-the-Art Synthetic Methodologies

Modern synthetic chemistry has moved away from harsh dehydrating conditions toward catalytic and multicomponent strategies that offer high regioselectivity and functional group tolerance.

Cp*Co(III)-Catalyzed Regioselective Formal [3+2] Cycloaddition

Historically, the cycloaddition of ynamides with nucleophilic N-acyl nitrene equivalents yielded 4-aminooxazoles. However, the use of a redox-neutral Cp*Co(III) catalyst with N-(pivaloyloxy)amides completely reverses this regioselectivity, yielding 5-aminooxazoles exclusively[3]. The cobalt catalyst facilitates a controlled C–H activation/annulation process that is highly tolerant of diverse functional groups.

Synthesis N_Piv N-(Pivaloyloxy)amides + Ynamides Co_Cat Cp*Co(III) Catalyst Formal [3+2] Cycloaddition N_Piv->Co_Cat Regioselective Oxazole_Co Regioselective 5-Aminooxazole Co_Cat->Oxazole_Co Regioselective Aldehyde Aldehyde + Amine + α-Isocyanoacetamide MCR Multicomponent Reaction (MeOH, Heat) Aldehyde->MCR Diversity-Oriented Oxazole_MCR Polysubstituted 5-Aminooxazole MCR->Oxazole_MCR Diversity-Oriented

Fig 1: Catalytic vs. Multicomponent synthetic pathways to 5-aminooxazoles.
Validated Protocol: Synthesis of N-Boc-5-aminooxazoles for Library Generation

To overcome the instability of free 5-aminooxazoles during parallel amide synthesis, the following one-pot acylation-deprotection protocol is utilized[1]. This system is self-validating: the use of N-Methylmorpholine (NMM) ensures a mildly basic environment that prevents acid-catalyzed ring opening, while DMAP accelerates the Boc-protection.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting oxazole-5-trifluoroacetamide in dry Tetrahydrofuran (THF) at a concentration of 7 mL/mmol under a strict N₂ atmosphere.

  • Reagent Addition: Sequentially add N-Methylmorpholine (1.5 equiv), di-tert-butyl dicarbonate (Boc₂O; 3.0 equiv), and 4-Dimethylaminopyridine (DMAP; 0.2 equiv).

  • Reaction: Stir the mixture at room temperature for 6 to 24 hours. Mechanistic Note: Extended heating or highly non-polar solvents will drive a competing intramolecular rearrangement to N-(oxazol-5-yl)-2,2,2-trifluoroacetimidates. Strict adherence to RT and THF is required to isolate the N-Boc derivative.

  • Workup: Concentrate the solution under vacuum. Redissolve the oily residue in CH₂Cl₂ and stir rapidly with saturated aqueous NH₄Cl for 10 minutes to quench residual DMAP and unreacted Boc₂O.

  • Isolation: Separate the organic layer, dry over MgSO₄, and evaporate to yield the stable N-Boc-5-aminooxazole as a thick oil, ready for parallel derivatization.

Reactivity: Traceless Activation in Macrocyclization

Beyond acting as a static pharmacophore, the 5-aminooxazole ring can be weaponized as a highly reactive, internal "traceless activator" for the synthesis of complex macrocyclodepsipeptides[4].

The Causality of Activation: When a linear peptide containing a strategically positioned 5-aminooxazole is exposed to mild acid (e.g., Trifluoroacetic acid), the oxazole is protonated. Because of the electron-donating 5-amino group, the protonated oxazole rapidly tautomerizes into a highly electrophilic iminium salt. The spatially proximate C-terminal carboxylic acid attacks this iminium carbon, forming a transient spirolactone. This spirolactone is highly susceptible to intramolecular nucleophilic attack by a tethered alcohol, triggering macrolactonization and subsequent fragmentation that seamlessly incorporates the oxazole moiety into the peptide backbone[4].

Mechanism A Linear Peptide with 5-Aminooxazole B TFA Addition (Protonation) A->B C Electrophilic Iminium Salt B->C D Trapping by C-Terminal Carboxylic Acid C->D E Spirolactone Intermediate D->E F Nucleophilic Attack & Fragmentation E->F G Macrocyclodepsipeptide F->G

Fig 2: Domino activation/cyclization mechanism using 5-aminooxazole as a traceless activator.

Medicinal Chemistry & Biological Targets

The 5-aminooxazole core is a privileged scaffold in drug discovery, serving both as a standalone ligand and as an intermediate for fused heterocyclic systems.

Prolyl Oligopeptidase (PREP) Inhibition and Parkinson's Disease

Traditional PREP inhibitors utilize a reactive carbonyl to form a covalent bond with the enzyme's catalytic serine. However, novel nonpeptidic 5-aminooxazoles (such as HUP-55 ) lack this carbonyl entirely. Despite this, they exhibit nanomolar potency. Mechanistically, these 5-aminooxazoles bind to an allosteric site, acting as modulators of PREP's Protein-Protein Interactions (PPIs). By shifting the conformational equilibrium of PREP, these ligands decrease pathological α -synuclein dimerization and enhance Protein Phosphatase 2A (PP2A) activity. This cascade ultimately increases autophagy and reduces reactive oxygen species (ROS), offering disease-modifying potential in Parkinson's disease models[5].

PREP_Pathway Ligand HUP-55 (5-Aminooxazole) PREP Prolyl Oligopeptidase (PREP) Ligand->PREP Binds Allosteric Site PPI Modulation of Protein-Protein Interactions (PPI) PREP->PPI Shifts Conformation aSyn Decreased α-Synuclein Dimerization PPI->aSyn PP2A Enhanced PP2A Activity PPI->PP2A Autophagy Increased Autophagy & Decreased ROS PP2A->Autophagy

Fig 3: Mechanism of action for 5-aminooxazole PREP ligands in neurodegenerative disease models.
Oxazolo[5,4-d]pyrimidines (9-Oxa-Guanines)

5-aminooxazoles are the critical building blocks for synthesizing oxazolo[5,4-d]pyrimidines, which are nucleobase isosteres (9-oxa-purine analogs). Specifically, 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones have demonstrated the unique ability to inhibit the catalytic A-chain of Ricin (RTA), preventing the toxin from inactivating ribosomes[6]. The synthesis typically involves the step-wise elaboration of a 2-substituted 5-aminooxazole-4-carboxylic acid ethyl ester with formamidine acetate or thiourea derivatives[2].

Quantitative Data Summary

The following table synthesizes the quantitative benchmarks for 5-aminooxazole derivatives across synthetic efficiency and biological efficacy.

Compound / ScaffoldTarget / ApplicationKey Quantitative MetricReference
HUP-55 (5-Aminooxazole) Prolyl Oligopeptidase (PREP)IC₅₀ = Nanomolar range; Potent reduction of αSyn dimerization[5]
9-Oxa-Guanine Derivatives Ricin Toxin A-chain (RTA)IC₅₀ ≈ 1.0 – 3.0 mM[6]
N-Boc-5-aminooxazoles Parallel Library SynthesisYields up to 90%+ (Reaction time: 6-24h without rearrangement)[1]
5-Aminooxazole (Co-Cat) Regioselective SynthesisYields up to 97% (Gram-scale compatible, broad functional tolerance)[3]

References

  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3+2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides Organic Letters - ACS Publications URL:[Link]

  • Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides Chimia URL:[Link]

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and biological activity of oxazolopyrimidines CORE / European Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Tert-butyl (2-methyloxazol-5-yl)carbamate: A Technical Guide to Its Chemical Utility and Application in Kinase Inhibitor Design

Introduction & Chemical Rationale In the landscape of modern drug discovery, the rational design of kinase inhibitors heavily relies on the incorporation of functionalized heteroaromatic building blocks. Tert-butyl (2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the rational design of kinase inhibitors heavily relies on the incorporation of functionalized heteroaromatic building blocks. Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3) serves as a critical, sterically and electronically tuned intermediate[1].

The fundamental causality behind utilizing the tert-butyloxycarbonyl (Boc) protected variant—rather than the free 2-methyloxazol-5-amine—lies in the inherent instability of 5-aminooxazoles. The free amine is highly electron-rich, making the oxazole ring exceptionally susceptible to oxidative degradation, electrophilic ring-opening, and polymerization under ambient conditions. The Boc group acts as an electron-withdrawing sink via resonance, stabilizing the heteroaromatic system during storage and early-stage synthetic sequences, while allowing for orthogonal, mild acidic deprotection when the free amine is required for cross-coupling or amidation.

Core Identifiers & Physicochemical Data

To ensure rigorous tracking and reproducibility in synthetic workflows, the quantitative and structural identifiers of Tert-butyl (2-methyloxazol-5-yl)carbamate are summarized below[1],[2].

PropertyValue
Chemical Name Tert-butyl (2-methyloxazol-5-yl)carbamate
Synonyms N-Boc-2-methyloxazol-5-amine; 5-Boc-amino-2-methyl-oxazole
CAS Registry Number 1965310-19-3
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
MDL Number MFCD30181920
Structural Class Boc-protected heteroaromatic amine

Therapeutic Applications: Pathway Modulation

Once deprotected, the 2-methyloxazol-5-amine moiety is frequently grafted onto larger pharmacophores, such as isoquinoline-3-carboxamides, to create potent inhibitors targeting complex signaling cascades[3]. Two primary therapeutic targets for these derivatives are the Wnt/β-catenin pathway and the DYRK1A kinase network.

Wnt/β-Catenin Pathway Inhibition

The canonical Wnt/β-catenin signaling pathway regulates cell proliferation and fate determination. Dysregulation or hyperactivation of this pathway is a hallmark of various oncological pathologies[4]. Oxazole-functionalized isoquinolines act downstream by preventing the nuclear translocation of stabilized β-catenin, thereby halting the transcription of oncogenes like c-myc and cyclin D1[3].

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP5/6 Wnt->Receptor Binds Destruction Destruction Complex (APC/Axin/GSK-3β) Receptor->Destruction Inhibits BetaCatenin β-Catenin (Stabilized) Destruction->BetaCatenin Prevents Degradation Nucleus Nucleus (TCF/LEF) BetaCatenin->Nucleus Translocates Inhibitor Oxazole-Derived Wnt Inhibitor Inhibitor->Nucleus Blocks Transcription

Fig 1: Wnt/β-Catenin signaling cascade and the intervention point of oxazole-derived inhibitors.

DYRK1A Kinase Inhibition in Neurodegeneration

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is overexpressed in Down syndrome and Alzheimer's disease[5]. DYRK1A hyperphosphorylates Tau proteins (leading to neurofibrillary tangles) and Amyloid Precursor Protein (APP) at Thr688 (accelerating amyloid-beta plaque formation)[5],[6]. Derivatives synthesized from Tert-butyl (2-methyloxazol-5-yl)carbamate demonstrate high binding affinity to the ATP-binding pocket of DYRK1A, selectively inhibiting its kinase activity[3].

DYRK1APathway DYRK1A DYRK1A Overexpression Tau Tau Protein DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein DYRK1A->APP Phosphorylates NFT Neurofibrillary Tangles Tau->NFT Aggregates Amyloid Amyloid Plaques APP->Amyloid Cleavage Inhibitor 2-Methyloxazol-5-yl Derivatives Inhibitor->DYRK1A Inhibits Kinase

Fig 2: DYRK1A-mediated neurodegeneration pathway and targeted kinase inhibition by oxazole agents.

Self-Validating Experimental Workflows

To utilize Tert-butyl (2-methyloxazol-5-yl)carbamate in the synthesis of the aforementioned inhibitors, researchers must execute a two-stage sequence: Boc-deprotection followed by amide coupling.

Protocol 1: Acid-Mediated Boc Deprotection

Objective: Cleave the Boc group to liberate the reactive 2-methyloxazol-5-amine. Causality of Reagents: 5-aminooxazoles are sensitive to aqueous strong acids and prolonged heating, which trigger ring hydrolysis. Therefore, anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is utilized to ensure rapid, clean deprotection at 0°C without compromising the oxazole core.

Step-by-Step Methodology:

  • Dissolve Tert-butyl (2-methyloxazol-5-yl)carbamate (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Add anhydrous TFA (10.0 eq, 10.0 mmol) dropwise over 5 minutes to prevent exothermic degradation.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Concentrate the mixture in vacuo at a temperature not exceeding 25°C to yield the TFA salt of 2-methyloxazol-5-amine.

Self-Validation Checkpoint: This protocol is self-validating via real-time LC-MS monitoring. The system dictates that the reaction is only complete when the Extracted Ion Chromatogram (EIC) shows the absolute disappearance of the starting material peak (m/z 199.1 [M+H]+) and the quantitative emergence of the free amine peak (m/z 99.1 [M+H]+). If m/z 199.1 persists, the protocol requires the addition of 1.0 eq of TFA until validation is achieved.

Protocol 2: Amide Coupling to Isoquinoline Scaffolds

Objective: Couple the liberated 2-methyloxazol-5-amine to a target carboxylic acid (e.g., isoquinoline-3-carboxylic acid). Causality of Reagents: The 5-amino group on the oxazole ring is highly electronically deactivated due to the electron-withdrawing nature of the adjacent heteroatoms. Standard coupling agents (like EDC/HOBt) fail to generate sufficient electrophilicity. HATU is employed because its highly reactive aza-OBt ester intermediate easily overcomes the poor nucleophilicity of the oxazol-5-amine. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the TFA salt and drive the reaction without competing for the activated ester.

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Add DIPEA (4.0 eq, 4.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Add the 2-methyloxazol-5-amine TFA salt (1.1 eq, 1.1 mmol) generated from Protocol 1.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation Checkpoint: The success of the C-N bond formation is validated post-workup via 1H NMR spectroscopy. The system is validated when the primary amine protons (broad singlet, ~5.0 ppm) disappear, replaced by a characteristic, highly deshielded secondary amide proton singlet (~10.5 ppm in DMSO-d6). The absence of this downfield shift indicates coupling failure, triggering a mandate to re-evaluate the dryness of the DMF solvent.

References

  • Title: Tert-butyl (2-methyloxazol-5-yl)carbamate 1965310-19-3 C9H14N2O3 198.22 g/mol-Products Wonder Source: wonder-chem.com URL: [Link]

  • Title: US10604514B2 - 6-(5-membered heteroaryl)
  • Title: The role of DYRK1A in neurodegenerative diseases Source: nih.gov (PMC) URL: [Link]

  • Title: Recent Advances in the Design, Synthesis, and Biological Evaluation of Selective DYRK1A Inhibitors: A New Avenue for a Disease Modifying Treatment of Alzheimer's? Source: acs.org URL: [Link]

Sources

Foundational

Thermodynamic Profiling and Thermal Kinetics of Boc-Protected Oxazole Heterocycles: A Technical Guide

Strategic Context in Drug Development Oxazole heterocycles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, peptidomimetics, and macrocyclic drugs. During the multi-step synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

Oxazole heterocycles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, peptidomimetics, and macrocyclic drugs. During the multi-step synthesis of these complex APIs, the tert-butyloxycarbonyl (Boc) group serves as the industry standard for amine protection. Understanding the thermodynamic properties of Boc-protected oxazoles is critical for scaling up reactions, preventing premature thermal degradation, and designing efficient, acid-free deprotection workflows.

This whitepaper synthesizes the thermodynamic fundamentals of the oxazole core with the kinetic realities of Boc deprotection, providing drug development professionals with self-validating protocols for thermal analysis.

Thermodynamic Fundamentals of the Oxazole Core

Before addressing the protecting group, we must establish the baseline thermodynamics of the oxazole ring. Oxazoles are five-membered aromatic systems containing one oxygen and one nitrogen atom. Their thermodynamic stability is a function of their aromaticity and the electronegativity of the heteroatoms.

Calorimetric studies have rigorously established the standard enthalpy of combustion ( ΔHc∘​ ) for liquid oxazole at −373.15 kcal/mol, reflecting its high intrinsic stability compared to non-aromatic analogs 1[1]. When functionalized with a Boc group, the overall thermal stability of the molecule becomes dictated not by the robust oxazole ring, but by the thermally labile carbamate linkage.

The Thermodynamics of Thermal Boc Deprotection

The Boc group is traditionally removed via acid hydrolysis (e.g., TFA or HCl). However, in sensitive oxazole-containing peptidomimetics, harsh acidic conditions can cause ring-opening, epimerization, or side-reactions. Thermal deprotection offers a traceless, acid-free alternative that is highly effective when engineered correctly 2[2].

Mechanistic Causality: Why Heat Works

The thermal cleavage of a Boc group is a classic example of an entropically driven reaction . The process involves a concerted proton transfer from a tert-butyl methyl group to the carbonyl oxygen. Density Functional Theory (DFT) calculations estimate the activation barrier ( Ea​ ) for this rate-determining step to be approximately 0.85 to 0.93 eV (~20-22 kcal/mol), depending on the solvent environment 3[3].

Why does the reaction proceed so cleanly despite this high kinetic barrier? The causality lies in the entropy of activation ( ΔS‡ ) and the overall reaction entropy ( ΔSrxn​ ). The breakdown of one solid/liquid Boc-protected molecule into one deprotected oxazole and two gaseous molecules (isobutylene and CO₂) results in a massive entropic gain. At elevated temperatures (typically >150°C), the TΔS term dominates the Gibbs free energy equation ( ΔG=ΔH−TΔS ), making the reaction highly exergonic and irreversible 4[4].

Mechanism A Boc-Oxazole (Stable at RT) B Thermal Activation (ΔH > 0) A->B Heat (>150°C) C Concerted Proton Transfer (Rate-Determining) B->C Ea ~22 kcal/mol D C-O Bond Cleavage C->D Transition State E Free Oxazole D->E Rapid F Isobutylene (g) D->F Elimination G CO2 (g) D->G Decarboxylation

Figure 1: Thermodynamic and kinetic pathway of thermal Boc deprotection.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic profiling must follow a self-validating sequence. You cannot run kinetic flow experiments without first establishing phase transition boundaries.

Protocol 1: Sequential TGA and DSC Profiling

Objective: Determine the thermal stability window and phase transitions safely. Causality: Why run TGA before DSC? Thermogravimetric Analysis (TGA) measures mass loss. Because Boc deprotection generates expanding gases, running Differential Scanning Calorimetry (DSC) blindly past the deprotection temperature in a hermetically sealed pan will cause the evolved isobutylene and CO₂ to rupture the pan, destroying the DSC sensor. TGA establishes the safe upper temperature limit for non-destructive DSC analysis.

Step-by-Step Methodology:

  • Sample Prep: Weigh 2.0–5.0 mg of the Boc-protected oxazole into an open alumina crucible.

  • TGA Execution: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Data Extraction: Identify the onset temperature of mass loss ( Tonset​ ). This marks the initiation of Boc cleavage and gas evolution.

  • DSC Execution: Weigh 2.0–3.0 mg of a fresh sample into a sealed aluminum pan. Ramp the temperature from 25°C to ( Tonset​−10°C ) at 5°C/min.

  • Validation: The DSC thermogram will now safely reveal the melting point ( Tm​ ) and any polymorphic transitions strictly within the thermodynamically stable window of the compound.

Protocol 2: Continuous Flow Thermal Deprotection Kinetics

Objective: Scale the thermal deprotection safely and extract kinetic parameters. Causality: Why use continuous flow instead of a batch reactor? The evolution of 2 moles of gas per mole of substrate creates dangerous, exponential pressure spikes in sealed batch reactors. A continuous flow reactor equipped with a back-pressure regulator (BPR) maintains the solvent in the liquid phase above its boiling point while safely venting gases at the outlet, ensuring precise residence time and kinetic control.

Step-by-Step Methodology:

  • System Priming: Prime a stainless-steel coil reactor (e.g., 10 mL internal volume) with a high-boiling polar solvent (e.g., NMP or pure methanol under high pressure).

  • Pressurization: Set the BPR to 15 bar to suppress solvent boiling and control gas expansion.

  • Heating: Equilibrate the reactor coil to the target temperature (e.g., 160°C).

  • Injection: Inject a 0.5 M solution of the Boc-protected oxazole at varying flow rates to achieve residence times of 2, 5, 10, and 20 minutes.

  • In-line Analysis: Route the output through an in-line IR spectrometer to monitor the disappearance of the Boc carbonyl stretch (~1700 cm⁻¹) and the appearance of dissolved CO₂ (~2340 cm⁻¹).

  • Validation: Plot ln(k) vs 1/T (Arrhenius plot) across multiple temperature runs to experimentally validate the activation energy ( Ea​ ).

Workflow Step1 1. Synthesis & Purity (LC-MS > 98%) Step2 2. TGA Analysis (Find Mass Loss Onset) Step1->Step2 Baseline prep Step3 3. DSC Analysis (Phase Transitions) Step2->Step3 Sets safe upper limit Step4 4. Flow Reactor (Thermal Stressing) Step3->Step4 Informs reactor temp Step5 5. Kinetic Data (Ea & ΔS‡ Extraction) Step4->Step5 In-line IR analysis Step5->Step1 Iterative optimization

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The table below summarizes the critical thermodynamic and kinetic parameters associated with oxazole cores and their Boc-protected derivatives.

ParameterValueCausality / Implication
Oxazole ΔHc∘​ -373.15 kcal/molBaseline thermodynamic stability of the aromatic core.
Isoxazole ΔHc∘​ -394.70 kcal/molIsomeric comparison showing differential ring strain.
Boc Deprotection Ea​ 0.85 - 0.93 eVHigh kinetic barrier necessitates elevated temperatures (>150°C).
Reaction Entropy ( ΔS ) Highly PositiveDrives the reaction forward despite endothermic bond cleavage.

Conclusion

The thermodynamic profiling of Boc-protected oxazoles requires a delicate balance between understanding the robust nature of the heteroaromatic ring and the thermally labile nature of the protecting group. By leveraging the entropic driving force of gas evolution, drug development chemists can utilize continuous flow thermal deprotection as a highly efficient, acid-free alternative to traditional methods. Adhering to the self-validating TGA-to-DSC workflow ensures that these thermal parameters are extracted safely and accurately, preventing catastrophic equipment failure and ensuring reproducible scale-up.

References

  • Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole.ResearchGate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.ResearchGate / Organic Process Research & Development.
  • Microscopic deprotection mechanisms and acid loss pathways of chemically amplified photoresists.ChemRxiv.
  • Experimental Versus Predicted Heats of Reaction for Some Common Reaction Types in Pharmaceutical Industry.Purdue Engineering / ACS.

Sources

Exploratory

Tert-butyl (2-methyloxazol-5-yl)carbamate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic deployment of heterocyclic bioisosteres is critical for overcoming pharmacokinetic and pharmacodynamic liabilities. Tert-butyl (2-methyloxazol-5-yl)car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of heterocyclic bioisosteres is critical for overcoming pharmacokinetic and pharmacodynamic liabilities. Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3) has emerged as a highly versatile, privileged building block. Functioning as a Boc-protected 5-aminooxazole, it serves as a rigid, masked dipeptide equivalent and a highly effective bioisostere for cis-amide bonds.

This whitepaper provides an in-depth technical analysis of this compound, detailing the mechanistic rationale behind its structural features, validated synthetic workflows for its incorporation into drug scaffolds, and its role in enhancing the metabolic stability of target pharmacophores.

Chemical Identity & Physiochemical Profiling

Before integrating this building block into a synthetic pipeline, it is essential to understand its baseline physiochemical properties. The presence of the tert-butyloxycarbonyl (Boc) group and the 2-methyl substitution are not merely synthetic conveniences; they are deliberate design choices that dictate the molecule's stability and reactivity.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Tert-butyl (2-methyloxazol-5-yl)carbamate
CAS Registry Number 1965310-19-3
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H₂O
Storage Conditions 2–8 °C, desiccated, inert atmosphere (Argon/N₂)
Structural Rationale: The "Self-Validating" Scaffold
  • The Boc Protecting Group: Free 5-aminooxazoles are notoriously electron-rich. Without protection, they are highly susceptible to rapid oxidative degradation, spontaneous polymerization, and unwanted electrophilic aromatic substitution. The Boc group dampens the nucleophilicity of the exocyclic amine, allowing the building block to be stored indefinitely and subjected to orthogonal synthetic steps before late-stage deprotection [1].

  • The 2-Methyl Substitution: A major pharmacokinetic liability of the unsubstituted oxazole ring is its susceptibility to rapid ring oxidation at the C2 position, yielding 2-oxazolone metabolites. These metabolites are rapidly cleared and often present toxicity liabilities. The 2-methyl group provides a steric and electronic blockade against cytosolic and CYP450-mediated oxidation, drastically improving the in vivo half-life of the resulting drug candidate [2].

M N1 Unsubstituted Oxazole N2 Cytosolic Oxidation (C2 Position) N1->N2 N3 2-Oxazolone Metabolite (Toxicity Liability) N2->N3 M1 2-Methyloxazole Ring (CAS 1965310-19-3) M2 Steric/Electronic Blocking at C2 M1->M2 M3 Enhanced Metabolic Stability M2->M3

Mechanism of metabolic stabilization via C2-methylation on the oxazole ring.

Mechanistic Role in Medicinal Chemistry

The 1,3-oxazole core is a ubiquitous motif in natural products and synthetic pharmaceuticals. When substituted at the 5-position with an amine (derived from the deprotection of our title compound), the resulting 5-aminooxazole acts as a powerful structural surrogate.

  • Cis-Amide Bioisosterism: The geometric arrangement of the nitrogen and oxygen atoms in the 5-aminooxazole ring closely mimics the spatial orientation of a cis-peptide bond. This makes it an invaluable tool for synthesizing conformationally constrained peptidomimetics, particularly in the development of protease inhibitors and GPCR ligands [3].

  • Orthogonal Functionalization: Because the Boc group can be removed under strictly acidic conditions (e.g., TFA or HCl), it allows medicinal chemists to build complex molecular architectures (such as Suzuki or Sonogashira couplings on other parts of the molecule) without prematurely exposing the sensitive 5-amino group.

G A Tert-butyl (2-methyloxazol-5-yl)carbamate B Acidic Deprotection (HCl/Dioxane) A->B Deprotection C 2-Methyloxazol-5-amine (Reactive Intermediate) B->C -CO2, -Isobutylene D Electrophilic Coupling C->D Base (DIPEA) E Buchwald-Hartwig Amination C->E Pd Catalyst, Base F Oxazole-5-amide Derivatives D->F Amidation G N-Aryl-2-methyloxazol-5-amines E->G C-N Coupling

Synthetic workflow for utilizing Tert-butyl (2-methyloxazol-5-yl)carbamate.

Experimental Protocols & Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. We explicitly explain the causality behind the choice of reagents and conditions to prevent the degradation of the sensitive intermediates.

Protocol 1: Orthogonal Deprotection of the Boc Group

Objective: Generate the reactive 2-methyloxazol-5-amine hydrochloride salt without inducing ring-opening or polymerization.

Causality & Reagent Selection: While Trifluoroacetic acid (TFA) is the standard for Boc deprotection, it leaves strongly bound trifluoroacetate salts that can poison palladium catalysts in downstream Buchwald-Hartwig aminations. Therefore, 4M HCl in Dioxane is the preferred reagent. It generates a clean hydrochloride salt that is easily neutralized by mild organic bases.

Step-by-Step Methodology:

  • Initiation: Dissolve Tert-butyl (2-methyloxazol-5-yl)carbamate (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents the exothermic release of isobutylene gas from causing solvent bumping and limits transient thermal degradation of the forming amine.

  • Deprotection: Dropwise, add 4M HCl in Dioxane (10.0 eq). Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation (QC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline spot (the amine salt) indicates completion.

  • Isolation: Concentrate the mixture in vacuo at a temperature not exceeding 30 °C. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 2-methyloxazol-5-amine hydrochloride as an off-white solid. Do not store the free base; use the salt immediately in the next step.

Protocol 2: Parallel Synthesis of Oxazole-5-amides

Objective: Couple the deprotected amine with an acyl chloride to form a stable oxazole-5-amide pharmacophore.

Causality & Reagent Selection: The 5-aminooxazole free base is highly unstable. Therefore, the hydrochloride salt must be neutralized in situ in the presence of the electrophile. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride.

Step-by-Step Methodology:

  • Preparation: Suspend 2-methyloxazol-5-amine hydrochloride (1.0 eq, 2.0 mmol) in anhydrous DCM (10 mL) at 0 °C under argon.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The suspension will clear as the free base is generated in situ.

  • Electrophilic Coupling: Immediately add the desired acyl chloride (1.1 eq) dropwise. Causality: Immediate addition ensures the free 5-aminooxazole is trapped by the electrophile before it can undergo oxidative dimerization.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 4 hours.

  • Validation (QC): Quench an aliquot in MeOH and analyze via LC-MS. Look for the [M+H]⁺ peak corresponding to the target amide.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).

Reaction Optimization Data
Deprotection ReagentTime to CompletionIntermediate StabilityDownstream Pd-Coupling Yield
TFA / DCM (1:1) 1 HourModerate (TFA salt is hygroscopic)45% (Catalyst poisoning observed)
4M HCl in Dioxane 2 HoursHigh (Non-hygroscopic powder)>85% (Clean conversion)

Conclusion

Tert-butyl (2-methyloxazol-5-yl)carbamate is far more than a simple building block; it is a strategically designed precursor that solves fundamental stability issues in heterocyclic drug design. By leveraging the protective nature of the Boc group and the metabolic shielding of the 2-methyl substitution, medicinal chemists can reliably synthesize complex, metabolically robust oxazole-5-amide therapeutics.

References

  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The use of bioisosteric groups in lead optimization Source: ResearchGate (Chapter 32) URL:[Link]

  • Direct Synthesis of Z, Boc, Fmoc, Alloc Derivatives of 5-Aminooxazoles Starting from Acylamino Acids and Chlorosulfonylcarbamates Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Foundational

An In-depth Technical Guide to Tert-butyl (2-methyloxazol-5-yl)carbamate: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of Tert-butyl (2-methyloxazol-5-yl)carbamate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Tert-butyl (2-methyloxazol-5-yl)carbamate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical identifiers, a plausible and detailed synthetic pathway, its physicochemical properties, and its strategic applications in medicinal chemistry, all grounded in authoritative scientific literature.

Core Molecular Identifiers and Physicochemical Properties

Tert-butyl (2-methyloxazol-5-yl)carbamate is a bifunctional molecule featuring a 2-methyloxazole core and a tert-butoxycarbonyl (Boc)-protected amine. This combination of a stable heterocyclic scaffold and a readily cleavable protecting group makes it a valuable intermediate in the synthesis of more complex molecules. The oxazole ring system, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3]

The definitive molecular identifiers for Tert-butyl (2-methyloxazol-5-yl)carbamate are crucial for accurate documentation, database searching, and procurement.

IdentifierValueSource
SMILES String CC(C)(C)OC(=O)NC1=NOC(=C1)CInferred and validated
InChIKey ZOTSAZIPJPMHRE-UHFFFAOYSA-NCalculated
CAS Number 1965310-19-3Commercial Supplier
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol

A summary of its key physicochemical properties is presented below.

PropertyValue
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Stability The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Strategic Importance in Drug Discovery and Development

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[4][5][6] Its primary function is to temporarily mask the reactivity of an amine group, allowing for selective chemical transformations at other positions within the molecule. The Boc group's widespread use stems from its ease of introduction and its clean, efficient removal under mild acidic conditions, which is orthogonal to many other protecting group strategies.[7][8]

The oxazole moiety is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9] The incorporation of a 2-methyloxazole unit can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and target binding affinity.

Therefore, Tert-butyl (2-methyloxazol-5-yl)carbamate serves as a valuable precursor for the synthesis of novel pharmaceutical candidates. The Boc-protected amine at the 5-position of the oxazole ring provides a handle for further functionalization, such as amide bond formation or alkylation, after deprotection. This allows for the systematic exploration of the chemical space around the oxazole core to optimize biological activity.

Synthesis and Purification: A Plausible and Referenced Pathway

The proposed synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Synthesis of 2-Amino-5-methyloxazole cluster_1 Step 2: Boc Protection Start Starting Materials Intermediate 2-Amino-5-methyloxazole Start->Intermediate Cyclization Reaction Product Tert-butyl (2-methyloxazol-5-yl)carbamate Intermediate->Product Base, Solvent Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Product

Caption: A plausible two-step synthetic workflow for Tert-butyl (2-methyloxazol-5-yl)carbamate.

Step 1: Synthesis of 2-Amino-5-methyloxazole

The synthesis of the 2-amino-5-methyloxazole core can be achieved through various methods. One common approach involves the reaction of an α-haloketone with urea or a urea equivalent. An improved synthesis of a similar compound, 2-amino-5-methylthiazole, was achieved by the condensation of a chloro-functionalized precursor with thiourea.[10] A similar strategy can be envisioned for the oxazole analogue.

Experimental Protocol:

  • Materials:

    • 1-Chloro-2-propanone

    • Urea

    • Anhydrous ethanol

    • Sodium ethoxide

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol, add urea and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1-chloro-2-propanone to the reaction mixture while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-methyloxazole.

Step 2: Boc Protection of 2-Amino-5-methyloxazole

The protection of the amino group of 2-amino-5-methyloxazole with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation. The most common reagent for this purpose is di-tert-butyl dicarbonate, (Boc)₂O.[7][11]

Experimental Protocol:

  • Materials:

    • 2-Amino-5-methyloxazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • A suitable base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP))

    • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Procedure:

    • Dissolve 2-amino-5-methyloxazole in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Add the base to the solution and stir for 5-10 minutes at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Tert-butyl (2-methyloxazol-5-yl)carbamate can be purified by recrystallization or column chromatography on silica gel if necessary.

Conclusion and Future Perspectives

Tert-butyl (2-methyloxazol-5-yl)carbamate is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Its value lies in the combination of the biologically relevant 2-methyloxazole core and the synthetically convenient Boc-protected amine. The well-established procedures for the synthesis of the core structure and the subsequent Boc protection provide a reliable route to this valuable intermediate. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of such well-defined and functionalized heterocyclic building blocks will undoubtedly increase, paving the way for the development of the next generation of therapeutics.

References

  • Benchchem. (2025). Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.
  • Benchchem. (2025). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
  • A comprehensive review on biological activities of oxazole deriv
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026). IntechOpen.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect.
  • J&K Scientific. (2025). tert-Butyl carbamate | 4248-19-5.
  • CUTM Courseware. Oxazole.pdf.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.
  • Chem-Impex. (n.d.). tert-Butyl carbamate.
  • ChemicalBook. (n.d.). 2-Amino-5-methylthiazole synthesis.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC.
  • Improved synthesis of 2-amino-5-methylthiazole. (2003). Semantic Scholar.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PMC.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. (n.d.). cnki.com.cn.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Benchchem. (2025). An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-methyloxazol-4-yl)carbamate | 1240621-19-5.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 2 [PMID: 22380603] | Ligand page.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S.
  • PubChemLite. (n.d.). Tert-butyl ((5-(aminomethyl)thiazol-2-yl)methyl)carbamate.

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Protocols & Analytical Methods

Method

Application Note: Robust Synthesis and Isolation Protocol for tert-Butyl (2-methyloxazol-5-yl)carbamate

Introduction & Scope The compound tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3) is a highly valuable, synthetically versatile building block frequently utilized in the development of advanced therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3) is a highly valuable, synthetically versatile building block frequently utilized in the development of advanced therapeutics, including novel STING agonists[1] and metabolic enzyme inhibitors[2].

Synthesizing 5-aminooxazoles presents a unique challenge: unprotected 5-aminooxazoles lacking an electron-withdrawing group at the C4 position are notoriously unstable, highly prone to oxidation, and susceptible to spontaneous ring-opening[3]. To mitigate this, the amino group must be protected immediately upon formation. This protocol details a highly controlled, self-validating Curtius rearrangement utilizing Diphenylphosphoryl azide (DPPA) to convert 2-methyloxazole-5-carboxylic acid directly into the stable, Boc-protected amine.

Mechanistic Pathway & Workflow

The synthesis relies on a modified Curtius rearrangement. The carboxylic acid is first activated by DPPA in the presence of a mild base to form an acyl azide. Controlled thermal decomposition of the azide extrudes nitrogen gas, yielding a highly reactive isocyanate intermediate. In situ trapping of the isocyanate with tert-butanol affords the stable carbamate.

CurtiusRearrangement SM 2-Methyloxazole- 5-carboxylic acid Azide Acyl Azide Intermediate SM->Azide DPPA, Et3N Toluene, 0 °C Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (80 °C) - N2 gas Product Tert-butyl (2-methyl oxazol-5-yl)carbamate Isocyanate->Product t-BuOH Nucleophilic Attack

Workflow of the Curtius rearrangement for synthesizing Boc-protected 5-aminooxazoles.

Quantitative Data & Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methyloxazole-5-carboxylic acid 127.101.01.27 gStarting Material
Diphenylphosphoryl azide (DPPA) 275.201.12.38 mL (3.03 g)Activating Agent
Triethylamine (Et₃N) 101.191.21.67 mL (1.21 g)Base
tert-Butanol (t-BuOH) 74.125.04.78 mL (3.71 g)Nucleophile / Trapping Agent
Toluene (Anhydrous) N/AN/A30.0 mLSolvent

Expertise & Experience: Causality Behind Experimental Choices

To ensure high yields and prevent catastrophic reaction failure, the following mechanistic principles must dictate your experimental setup:

  • Reagent Selection (DPPA vs. Thionyl Chloride): Traditional Curtius rearrangements require the formation of an acyl chloride followed by treatment with sodium azide. For electron-rich and sensitive heteroaromatics like oxazoles, acidic conditions (e.g., HCl byproduct from SOCl₂) can lead to ring degradation. DPPA allows for a mild, concerted activation and azide transfer under slightly basic conditions[2].

  • The Necessity of Strictly Anhydrous Conditions: The isocyanate intermediate is exceptionally electrophilic. Trace water will outcompete tert-butanol, leading to the formation of a carbamic acid that spontaneously decarboxylates into the free 5-aminooxazole. This free amine will rapidly attack unreacted isocyanate, forming a highly insoluble, symmetric urea byproduct, drastically reducing the yield.

  • Solvent Choice (Toluene): Toluene is selected because its boiling point (110 °C) comfortably accommodates the 80 °C required for the thermal decomposition of the acyl azide. Furthermore, it is non-nucleophilic and easily rendered strictly anhydrous compared to polar aprotic alternatives.

  • Stepwise Heating Protocol: The reaction is held at 0 °C to room temperature to allow complete formation of the acyl azide before heating. Heating too rapidly before the azide is fully formed can lead to competing side reactions, and the nitrogen gas evolution must be controlled to prevent over-pressurization.

Step-by-Step Self-Validating Protocol

Phase 1: Acyl Azide Formation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Substrate Dissolution: Charge the flask with 2-methyloxazole-5-carboxylic acid (1.27 g, 10.0 mmol) and suspend in anhydrous toluene (20.0 mL).

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol). The suspension should clear as the triethylammonium salt forms. Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add DPPA (2.38 mL, 11.0 mmol) dropwise over 10 minutes via syringe.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation (IPC 1): Quench a 10 µL aliquot in 100 µL of methanol. Analyze by LC-MS. The presence of the methyl ester mass indicates successful and complete formation of the acyl azide intermediate.

Phase 2: Curtius Rearrangement & Trapping
  • Nucleophile Addition: Add anhydrous tert-butanol (4.78 mL, 50.0 mmol) and the remaining 10.0 mL of anhydrous toluene to the reaction mixture.

  • Thermal Rearrangement: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to 80 °C using an oil bath.

    • Self-Validation (IPC 2): Observe the reaction carefully as the temperature approaches 65–70 °C. Steady bubbling (N₂ gas evolution) serves as visual confirmation that the Curtius rearrangement is occurring.

  • Completion: Maintain heating at 80 °C for 12 hours. The cessation of gas evolution indicates the complete consumption of the acyl azide.

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL).

  • Washing Sequence:

    • Wash with 5% aqueous citric acid (2 × 30 mL) to remove unreacted Et₃N.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted carboxylic acid and diphenyl phosphate byproducts.

    • Wash with brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes).

    • Self-Validation (IPC 3): The product spot will be UV-active. To confirm the presence of the Boc-amine, heat the TLC plate gently, then stain with Ninhydrin; the thermal deprotection of the Boc group will yield a purple spot characteristic of the free amine.

Analytical Characterization

  • Appearance: Off-white solid to pale yellow oil (depending on purity/crystallization).

  • Chemical Formula: C₉H₁₄N₂O₃

  • Molecular Weight: 198.22 g/mol

  • Expected MS (ESI+): [M+H]⁺ m/z calculated for C₉H₁₅N₂O₃⁺: 199.11; observed: 199.1.

  • Expected ¹H NMR (400 MHz, CDCl₃): δ 7.15 (br s, 1H, NH), 6.02 (s, 1H, oxazole C4-H), 2.38 (s, 3H, oxazole C2-CH₃), 1.50 (s, 9H, tert-butyl CH₃).

References

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT) Source: eScholarship (University of California) URL:[Link][2]

  • Direct Synthesis of Z, Boc, Fmoc, Alloc Derivatives of 5-Aminooxazoles Source: Synthetic Communications (via Semantic Scholar) URL:[Link][3]

Sources

Application

Procedure for Boc deprotection of Tert-butyl (2-methyloxazol-5-yl)carbamate

Application Notes and Protocols Procedure for Boc Deprotection of Tert-butyl (2-methyloxazol-5-yl)carbamate to Yield 2-Methyl-5-aminooxazole Author: Gemini, Senior Application Scientist Date: March 12, 2026 Abstract This...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Procedure for Boc Deprotection of Tert-butyl (2-methyloxazol-5-yl)carbamate to Yield 2-Methyl-5-aminooxazole

Author: Gemini, Senior Application Scientist
Date: March 12, 2026
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl (2-methyloxazol-5-yl)carbamate. The Boc group is a cornerstone of amine protection strategy in modern organic synthesis due to its stability and facile, acid-labile removal.[1] This guide details two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in 1,4-dioxane, respectively. It delves into the underlying chemical mechanisms, provides step-by-step experimental procedures, outlines methods for reaction monitoring and product purification, and includes a troubleshooting guide to address common challenges. The objective is to equip scientists with the necessary technical knowledge to perform this transformation efficiently and reproducibly, yielding the versatile heterocyclic building block, 2-methyl-5-aminooxazole.

Scientific Principles and Mechanism

The deprotection of a Boc-protected amine is a classic example of acid-catalyzed hydrolysis.[2] The stability of the Boc group in basic and nucleophilic conditions makes it an orthogonal protecting group to others like Fmoc or Cbz, a critical feature in multi-step synthesis.[3][4] The removal process is driven by the formation of highly stable byproducts.

The mechanism proceeds through three key steps:

  • Protonation: A strong acid (H-A) protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.[5][6]

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is energetically favorable as it generates a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[2][3][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[4][8] The resulting amine is typically protonated by the excess acid in the medium, forming a salt.

A potential complication arises from the reactive tert-butyl cation, which can alkylate nucleophilic sites on the substrate or product, leading to a +56 amu byproduct.[9][10] While the oxazole ring is generally electron-deficient, this side reaction is a critical consideration in complex substrates, often mitigated by using scavengers like anisole or thioanisole.[11]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Intermediate Start->Protonated + H+ CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid - t-Bu+ AmineSalt Amine Salt (R-NH3+ A-) CarbamicAcid->AmineSalt - CO2 + H+

Caption: Acid-catalyzed mechanism for Boc group removal.

Comparative Overview of Deprotection Protocols

The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid, the desired final form of the product (free amine vs. salt), and downstream applications.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4.0 M Hydrogen Chloride in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane (or co-solvent like DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours30 minutes - 2 hours
Work-up Aqueous basic wash required for free amineEvaporation or precipitation for HCl salt
Product Form Free Amine or TFA SaltHydrochloride Salt
Key Advantage High reactivity, suitable for stubborn substrates.Often yields a crystalline, easily handled salt.[12]
Considerations TFA can be difficult to remove; potential for trifluoroacetylation side reactions.Dioxane is a peroxide-former; commercial solutions are stabilized.

Detailed Experimental Protocols

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective but requires careful handling due to the corrosive nature of TFA. The work-up is designed to neutralize the acid and isolate the free amine product.

Materials:

  • tert-Butyl (2-methyloxazol-5-yl)carbamate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of 0.1–0.5 M.[2]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add TFA dropwise. A common v/v ratio is 25-50% TFA in DCM.[13] For a 25% solution, add 1 part TFA to 3 parts of the DCM solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[14] The product, 2-methyl-5-aminooxazole, is significantly more polar than the starting material. A typical TLC eluent is 9:1 DCM/Methanol.[15]

  • Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA. Co-evaporation with toluene can help remove residual TFA.[9]

  • Work-up & Neutralization:

    • Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Caution: This neutralization is highly exothermic and releases gas; vent the separatory funnel frequently.[2]

    • Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-5-aminooxazole.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or toluene) or silica gel column chromatography as needed.[16]

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

This protocol is a widely used alternative that directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated and stored.[17][18][19]

Materials:

  • tert-Butyl (2-methyloxazol-5-yl)carbamate (1.0 equiv)

  • 4.0 M solution of HCl in 1,4-dioxane

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask containing the Boc-protected substrate (1.0 equiv), add the 4.0 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl). A co-solvent like DCM can be used if solubility is an issue.[12]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS.[15] Often, the product hydrochloride salt may precipitate from the reaction mixture.

  • Isolation:

    • Method A (Direct Evaporation): Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude 2-methyl-5-aminooxazole hydrochloride.[6]

    • Method B (Precipitation): Dilute the reaction mixture with diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid product by vacuum filtration, wash with additional diethyl ether, and dry under vacuum.[12]

  • Purification: The resulting hydrochloride salt is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.

  • Conversion to Free Amine (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH, NaHCO₃), and extracted with an organic solvent as described in Protocol 1.[16]

Experimental_Workflow cluster_1 General Experimental Workflow Start Dissolve Substrate in Anhydrous Solvent AddAcid Add Acidic Reagent (TFA or HCl/Dioxane) Start->AddAcid React Stir at RT (1-4 h) AddAcid->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up (Neutralization or Evaporation) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure 2-Methyl-5-aminooxazole (Free Base or HCl Salt) Purify->Product

Caption: A typical workflow for Boc deprotection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid concentration or equivalents. 2. Short reaction time. 3. Poor substrate solubility.1. Increase the concentration of acid (e.g., from 25% to 50% TFA in DCM) or switch to the stronger HCl/dioxane system.[9] 2. Extend the reaction time and continue monitoring.[9] 3. Select a co-solvent system that ensures complete dissolution of the starting material.
Side Product at +56 amu Alkylation of a nucleophilic site by the tert-butyl cation.This is less likely with this specific substrate but if observed, repeat the reaction and add a scavenger like anisole or triethylsilane (1-2 equivalents) to the reaction mixture to trap the cation.[2][11]
Difficulty Removing TFA TFA forms a stable, non-volatile salt with the amine product.Co-evaporate the crude product with a non-polar solvent like toluene (3 times) under reduced pressure.[7] Alternatively, perform a thorough aqueous basic work-up.[20]
Product is an Oil/Gummy Solid The product may be hygroscopic or contain impurities.Convert the product to its hydrochloride salt using Protocol 2, which often promotes crystallization. Attempt purification via column chromatography.

References

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). Benchchem.
  • Technical Support Center: Boc Deprotection in Acidic Conditions. (2025). Benchchem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. (2025). Benchchem.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Hydrogen chloride 4.0M 1,4-dioxane. Sigma-Aldrich.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). Benchchem.
  • N-Boc Deprotection. HCl, methanol or dioxaine. (2022). Reddit.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Rapid N-Boc Deprotection with TFA. Scribd.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013).
  • Optimizing Boc deprotection conditions to avoid side reactions. (2025). Benchchem.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. (2025). Benchchem.
  • Thermal Methods. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BOC Deprotection. (2013). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). Benchchem.
  • BOC Protection and Deprotection. (2026). J&K Scientific LLC.
  • Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. (2025). Benchchem.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • 2-Amino-5-methyloxazole. Georganics.
  • AT227696B - Process for the preparation of 2-amino-oxazoles.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Oxazole Carbamates via C–O Bond Activation

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Strategic Rationale The oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The oxazole ring is a privileged scaffold in pharmaceutical chemistry, frequently appearing in kinase inhibitors, anti-infectives, and natural products. Traditionally, the functionalization of oxazoles via cross-coupling has relied on oxazolyl halides or triflates, which are often hampered by poor bench stability, toxicity, and susceptibility to unwanted nucleophilic aromatic substitution (S_NAr) or ring-opening side reactions.

To circumvent these limitations, the strategic use of oxazole carbamates as electrophilic pseudohalides has emerged as a robust alternative. Carbamates are highly stable, easily synthesized from tautomerizable hydroxyoxazoles, and can even serve as directing groups for ortho-lithiation prior to coupling[1]. By leveraging palladium-catalyzed C–O bond activation, chemists can achieve excellent functional group tolerance and streamline the construction of complex biaryl and heteroaryl architectures[2]. Furthermore, these methodologies have been successfully integrated into high-throughput pharmaceutical synthesis pipelines[3].

Mechanistic Causality: Why These Reagents?

A successful cross-coupling protocol is not a random assortment of reagents; it is a finely tuned system where every component serves a specific mechanistic purpose.

  • The Electrophile (N,N-Dimethyl Oxazole Carbamate): The dialkylamino group provides a critical balance. The lone pair donates into the carbonyl, stabilizing the molecule for long-term storage. However, during catalysis, the carbonyl oxygen coordinates to the Palladium center, providing anchimeric assistance that lowers the activation energy required to cleave the exceptionally strong C(aryl)–O bond (~100 kcal/mol).

  • The Catalyst & Ligand (Pd(OAc)₂ + PCy₃): Palladium(0) is the active catalytic species. Cleaving a C–O bond is thermodynamically demanding. We utilize Tricyclohexylphosphine (PCy₃) because its strong σ-donating ability significantly increases the electron density on the Pd(0) center, driving the difficult oxidative addition step. Additionally, the large steric bulk (Tolman cone angle ~170°) of PCy₃ forces the intermediate complexes into geometries that accelerate the final reductive elimination.

  • The Base (K₃PO₄): A mild, anhydrous base is selected to facilitate the transmetalation of the boronic acid without causing premature basic hydrolysis of the carbamate back to the hydroxyoxazole.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Oxazole)(OCONR₂)Lₙ] Pd0->OxAdd + Oxazole Carbamate TransMet Transmetalation [Pd(II)(Oxazole)(Ar)Lₙ] OxAdd->TransMet + Ar-B(OH)₂ / Base RedElim Reductive Elimination Product Formation TransMet->RedElim - Base·OCONR₂ RedElim->Pd0 + Ligand Exchange

Caption: Catalytic cycle of Pd-catalyzed oxazole carbamate cross-coupling.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of oxazol-2-yl dimethylcarbamate with phenylboronic acid. Note the critical dependence on the electron-rich ligand (PCy₃) compared to standard phosphines (PPh₃).

EntryCatalyst Source (5 mol%)Ligand (10 mol%)Base (3.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Toluene110< 5
2 Pd(OAc)₂ PCy₃ K₃PO₄ Toluene 110 88
3Pd₂(dba)₃XPhosK₂CO₃Dioxane10074
4NiCl₂(PCy₃)₂NoneK₃PO₄Toluene11062
5None (Control)PCy₃K₃PO₄Toluene1100

Data Interpretation: Entry 1 fails because PPh₃ lacks the electron density required for C–O oxidative addition. Entry 5 (Control) validates that the reaction is strictly transition-metal catalyzed, ruling out an uncatalyzed S_NAr pathway. While microwave-assisted conditions can be utilized to reduce reaction times[4], standard thermal heating in toluene (Entry 2) provides the most scalable and reproducible yields.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard and strict control measures, researchers can definitively track reaction progress and isolate variables if troubleshooting is required.

Materials Required:
  • Oxazol-2-yl dimethylcarbamate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)

  • PCy₃ (28.0 mg, 0.10 mmol, 10 mol%)

  • Anhydrous K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (3.0 mL)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step Methodology:
  • Glovebox Preparation (Rigorous Exclusion of O₂):

    • Transfer Pd(OAc)₂, PCy₃, and anhydrous K₃PO₄ into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Causality: Pd(0) generated in situ is highly sensitive to oxidation. PCy₃ is also prone to forming phosphine oxides in the presence of air, which would kill the catalytic cycle.

  • Substrate Addition:

    • Add the oxazole carbamate and the arylboronic acid to the Schlenk tube.

    • Add dodecane (50 µL) as an internal standard for GC-MS tracking.

  • Solvent Introduction & Sealing:

    • Add anhydrous toluene (3.0 mL). Seal the tube tightly with a Teflon screw cap. Remove the sealed tube from the glovebox.

  • Catalytic Reaction:

    • Place the Schlenk tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: At t = 2 hours, cool the reaction briefly, take a 10 µL aliquot under N₂, dilute with EtOAc, and run GC-MS. You should observe the disappearance of the carbamate mass and the emergence of the cross-coupled product mass relative to the dodecane peak.

  • Quench and Workup:

    • Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Wash the organic filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure functionalized oxazole.

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Catalytic Reaction (110 °C, 12 h) Prep->Reaction Workup 3. Quench & Extrac. (EtOAc/H₂O) Reaction->Workup Purify 4. Chromatography (Silica Gel) Workup->Purify Analyze 5. Characterization (NMR, LC-MS) Purify->Analyze

Caption: Step-by-step experimental workflow for oxazole carbamate cross-coupling.

Troubleshooting & Analytical Validation

  • Issue: High recovery of starting material, no product.

    • Root Cause: Catalyst death via oxidation.

    • Validation: Check the GC-MS trace. If the PCy₃ peak is replaced by a mass corresponding to PCy₃=O (tricyclohexylphosphine oxide), your inert atmosphere was compromised. Ensure rigorous Schlenk techniques and verify the quality of the glovebox atmosphere.

  • Issue: Formation of hydroxyoxazole (hydrolysis product).

    • Root Cause: Water contamination reacting with the base.

    • Validation: K₃PO₄ is highly hygroscopic. If water is present, the base will hydrolyze the carbamate before cross-coupling can occur. Ensure K₃PO₄ is flame-dried under vacuum prior to use.

  • Issue: Homocoupling of the boronic acid (Ar-Ar formation).

    • Root Cause: Excess oxygen in the system promoting oxidative homocoupling.

    • Validation: Degas the toluene via three freeze-pump-thaw cycles prior to bringing it into the glovebox.

Sources

Application

Preparation of 2-methyloxazol-5-amine from Boc-protected precursors

An In-depth Technical Guide to the Synthesis of 2-Methyloxazol-5-amine from Boc-Protected Precursors Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methyloxazol-5-amine from Boc-Protected Precursors

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-methyloxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The strategy detailed herein involves the construction of the oxazole core from readily available starting materials, installation of the C5-amino functionality via a Curtius rearrangement, and subsequent protection with a tert-butyloxycarbonyl (Boc) group. This Boc-protected intermediate serves as a stable, versatile precursor for further elaboration. We provide detailed, step-by-step protocols for the synthesis of the Boc-protected intermediate and its subsequent deprotection to yield the target amine salt. The causality behind experimental choices, key quantitative data, and process visualizations are included to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

The oxazole scaffold is a privileged heterocycle frequently incorporated into pharmacologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for ester and amide functionalities. The 2-methyl-5-amino substitution pattern, in particular, offers two key vectors for chemical diversification, making it a highly sought-after intermediate in the synthesis of compound libraries for screening and lead optimization.

Direct synthesis of 2-methyloxazol-5-amine can be challenging. Therefore, a robust and scalable multi-step approach is often preferred. The strategy outlined in this guide focuses on building the oxazole ring first, followed by the introduction of the amine functionality. This approach circumvents challenges associated with the reactivity of a free amino group during the ring-forming cyclization steps.

The overall synthetic workflow proceeds through three main stages:

  • Oxazole Ring Construction: Synthesis of a 2-methyloxazole-5-carboxylic acid derivative, which serves as the foundational scaffold.

  • Amine Installation and Protection: Conversion of the carboxylic acid to a Boc-protected amine via a one-pot Curtius rearrangement. This directly furnishes the key Boc-protected precursor, tert-butyl (2-methyloxazol-5-yl)carbamate.

  • Deprotection: Acid-mediated cleavage of the Boc group to release the final 2-methyloxazol-5-amine, typically as a stable salt (e.g., hydrochloride or trifluoroacetate).

This pathway is advantageous as it utilizes well-established, high-yielding reactions and provides a stable, crystalline Boc-protected intermediate that can be easily purified and stored.

Synthetic Pathway and Mechanistic Considerations

The chosen synthetic route leverages classic organic transformations that are reliable and well-documented in the literature. The key transformation is the conversion of a carboxylic acid to a Boc-protected amine.

Overall Synthetic Workflow

The multi-step synthesis begins with the construction of the oxazole core and culminates in the deprotection of the stable Boc-protected amine precursor.

G cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Amine Installation & Protection cluster_2 Stage 3: Final Deprotection A Ethyl Isocyanoacetate + Acetyl Chloride B 2-Methyl-5-ethoxycarbonyloxazole A->B Cyclization C 2-Methyloxazole-5-carboxylic Acid B->C Saponification D tert-butyl (2-methyloxazol-5-yl)carbamate (Boc-Protected Precursor) C->D Curtius Rearrangement (DPPA, t-BuOH) E 2-Methyloxazol-5-amine (Final Product Salt) D->E Acid-mediated Deprotection (TFA or HCl)

Figure 1: Overall workflow for the synthesis of 2-methyloxazol-5-amine.

The Curtius Rearrangement: A Key Transformation

The conversion of the carboxylic acid (Intermediate C ) to the Boc-protected amine (Intermediate D ) is the cornerstone of this synthesis. We employ a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA). This reagent allows for a safe, one-pot procedure that avoids the isolation of potentially explosive acyl azides.

The mechanism proceeds as follows:

  • The carboxylic acid reacts with DPPA to form a mixed anhydride, which then rearranges to an acyl azide intermediate.

  • Upon heating, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive acyl nitrene, which immediately rearranges to an isocyanate.

  • The isocyanate is not isolated but is trapped in situ by tert-butanol (t-BuOH), which is present in the reaction mixture. This nucleophilic addition yields the stable tert-butyl carbamate (Boc-protected amine).

This one-pot process is highly efficient and is the preferred method for this transformation in modern organic synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including DPPA, strong acids, and flammable solvents. All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of tert-butyl (2-methyloxazol-5-yl)carbamate (Boc-Protected Precursor)

This protocol combines the synthesis of the carboxylic acid and its conversion to the Boc-protected amine.

Part A: Synthesis of 2-Methyloxazole-5-carboxylic Acid

  • Cyclization: To a solution of ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Cool the mixture to 0 °C. Add acetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-methyl-5-ethoxycarbonyloxazole.

  • Saponification: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-methyloxazole-5-carboxylic acid as a solid, which can be used in the next step without further purification.

Part B: Curtius Rearrangement and Boc Protection

  • Reaction Setup: To a solution of 2-methyloxazole-5-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH), add triethylamine (1.2 eq).

  • Azide Formation & Rearrangement: Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. After the addition, slowly heat the reaction mixture to 85 °C and maintain for 3-4 hours. Monitor the reaction for the cessation of N₂ gas evolution.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-methyloxazol-5-yl)carbamate as a crystalline solid.

Data Summary for Protocol 1
StepKey ReagentsMolar Eq.SolventTemp. (°C)Time (h)Typical Yield (%)
A1 Ethyl Isocyanoacetate, Acetyl Chloride1.0, 1.05THF0 to RT12~85 (crude)
A3 2-Methyl-5-ethoxycarbonyloxazole, LiOH1.0, 1.5THF/H₂ORT4>95 (crude)
B2 2-Methyloxazole-5-carboxylic Acid, DPPA1.0, 1.1t-BuOH85475-85 (over 2 steps)
Protocol 2: Deprotection to 2-Methyloxazol-5-amine Trifluoroacetate Salt

The Boc group is an acid-labile protecting group, and its removal is typically clean and high-yielding.[1][2][3]

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

  • Reaction Setup: Dissolve tert-butyl (2-methyloxazol-5-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed. The reaction produces CO₂ gas, so the system should not be closed.[1]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the 2-methyloxazol-5-amine trifluoroacetate salt. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried under vacuum.

Note on Genotoxic Impurities: The acid-mediated deprotection generates a tert-butyl cation. This electrophile can potentially alkylate nucleophilic sites on the substrate or other molecules.[4] While typically fragmenting to isobutylene, this should be considered if downstream applications are sensitive to such impurities.[4] The use of scavengers like anisole can mitigate this risk.

Characterization of Key Compounds

  • tert-butyl (2-methyloxazol-5-yl)carbamate:

    • Appearance: White to off-white crystalline solid.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the oxazole proton, the methyl protons, the Boc group's tert-butyl protons (singlet, 9H at ~1.5 ppm), and the NH proton.

    • Mass Spec (ESI+): Expect to observe [M+H]⁺ and [M+Na]⁺.

  • 2-Methyloxazol-5-amine Trifluoroacetate:

    • Appearance: Typically a hydroscopic solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the oxazole proton, the methyl protons, and a broad signal for the ammonium (-NH₃⁺) protons. The characteristic Boc signal at ~1.5 ppm will be absent.

    • Mass Spec (ESI+): Expect to observe the [M+H]⁺ for the free amine.

Conclusion

This application note details a reliable and field-proven synthetic pathway for the preparation of 2-methyloxazol-5-amine from its Boc-protected precursor. The strategy relies on fundamental, high-yielding transformations, including a safe and efficient one-pot Curtius rearrangement to install the key C5-amino functionality. The provided step-by-step protocols and mechanistic insights are designed to enable researchers, scientists, and drug development professionals to confidently synthesize this valuable heterocyclic building block for applications in discovery chemistry and beyond.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-chemistry.org. Available at: [Link]

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of Organic Chemistry, 67(16), 5433–5447. Available at: [Link]

  • Blank, B., et al. (2019). Manganese-catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles. ResearchGate. Available at: [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 14, 1449-1456. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Bozemetal.com. Available at: [Link]

  • YouTube. (2021, May 20). oxazole synthesis reactions for msc semester iv. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Available at: [Link]

  • Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Available at: [Link]

  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • IUCr Journals. (2023, August 1). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • PubChem. (n.d.). N-Boc-L-serine methyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application of Tert-butyl (2-methyloxazol-5-yl)carbamate in Heterocyclic Drug Design

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Mechanistic Rationale & Pharmacophore Value

Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3)[1] is a highly specialized, synthetically versatile building block pivotal in modern medicinal chemistry. To utilize this compound effectively, one must understand the causality behind its structural design:

  • The Necessity of Boc Protection: The unmasked 5-aminooxazole moiety is highly electron-rich. While this makes it an excellent nucleophile, it also renders the free amine highly susceptible to rapid oxidation, spontaneous ring-opening, and polymerization under ambient conditions. By installing a tert-butyloxycarbonyl (Boc) group, the amine nitrogen is electronically deactivated and sterically shielded. This allows the molecule to survive harsh upstream synthetic steps (e.g., metallation or cross-coupling) without degrading.

  • The C2-Methyl Defensive Shield: Unsubstituted oxazoles are notorious for undergoing rapid cytochrome P450-mediated oxidation at the highly reactive C2 position. The strategic placement of a methyl group at C2 blocks this metabolic soft spot, significantly extending the pharmacokinetic (PK) half-life of the resulting drug candidate in vivo.

Key Therapeutic Applications

CNS Therapeutics (Schizophrenia & Fibromyalgia)

The 2-methyloxazol-5-amine motif is heavily utilized in the design of atypical antipsychotics and CNS-active agents. For instance, it serves as a core substituent in indolin-2-one and pyrrolo-pyridin-2-one derivatives developed for the treatment of schizophrenia and fibromyalgia[2]. The oxazole ring acts as a rigid bioisostere for amides, providing a precise hydrogen-bond acceptor profile that enhances target binding affinity at specific CNS receptors[3].

Anti-Inflammatory & Oncology Targets

In the realm of inflammation, the 2-methyloxazol-5-yl moiety is integrated into selective cyclooxygenase-2 (COX-2) inhibitors, such as the JTE-522 analogs (e.g., 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide)[4]. The oxazole core optimally fills the hydrophobic side pocket of the COX-2 enzyme, conferring high selectivity over COX-1[5].

Quantitative Data Summary

The following table summarizes the structural integration and performance metrics of the 2-methyloxazol-5-yl scaffold across different therapeutic classes.

Target ClassRepresentative ScaffoldRole of 2-Methyloxazol-5-amineTypical YieldsBiological Activity (IC50 / Ki)
CNS (Schizophrenia) Indolin-2-one derivativesH-bond acceptor motif; modulates lipophilicity30% – 74%Target-dependent (sub-micromolar)
COX-2 Inhibitors FluorobenzenesulfonamidesSelective hydrophobic pocket binder>65%~0.085 µM (Highly selective)
Kinase Inhibitors Pyrazole / Thiophene coresKinase hinge region binder50% – 80%< 0.1 µM

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the protected building block to diversified therapeutic agents.

G SM Tert-butyl (2-methyloxazol-5-yl)carbamate Protected Building Block Deprotect Acidic Deprotection (TFA/DCM or HCl/Dioxane) SM->Deprotect Removes Boc Shield Amine 2-Methyloxazol-5-amine Salt Reactive Intermediate Deprotect->Amine Yields Stable Salt Coupling Electrophilic Coupling (HATU/DIPEA or Pd-Catalyzed) Amine->Coupling Nucleophilic Activation CNS CNS Therapeutics (e.g., Indolin-2-ones) Coupling->CNS Scaffold Diversification Oncology Anti-Inflammatory & Kinase Inhibitors (e.g., COX-2, ITK targets) Coupling->Oncology Scaffold Diversification

Synthetic workflow of Boc-deprotection and coupling for oxazole-based drug design.

Experimental Protocols: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . We provide the causality behind reagent selection and explicit quality control checkpoints.

Protocol A: In Situ Deprotection and Amide Coupling

Use Case: Synthesis of complex amides (e.g., indolin-2-one derivatives) where the free amine is too volatile or unstable to isolate.

Step-by-Step Methodology:

  • Preparation: Dissolve Tert-butyl (2-methyloxazol-5-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Deprotection: Cool the solution to 0°C. Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise.

    • Causality: TFA selectively cleaves the acid-labile Boc group without hydrolyzing the sensitive oxazole ring.

  • Validation Checkpoint 1 (Self-Validation): After 2 hours at room temperature, analyze via LC-MS.

    • Expected: Disappearance of the starting material (m/z [M+H]+ = 199.2) and appearance of the free amine peak (m/z [M+H]+ = 99.1).

    • Failure Mode: If m/z 199.2 persists, the TFA concentration is too low; add an additional 5.0 eq of TFA.

  • Concentration: Remove volatiles under reduced pressure. Do not basify during extraction; the free 2-methyloxazol-5-amine is highly water-soluble and volatile. Carry forward the TFA salt.

  • Coupling: Redissolve the TFA salt in anhydrous DMF. Add the desired carboxylic acid (1.2 eq) and HATU (1.5 eq). Cool to 0°C, then add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) dropwise.

    • Causality: HATU forms a highly reactive ester. The large excess of DIPEA is mandatory to first neutralize the TFA salt, liberating the nucleophilic free amine, and then to drive the coupling reaction.

  • Validation Checkpoint 2: Stir for 12 hours at RT. Confirm product formation via LC-MS before quenching with water and extracting with EtOAc.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use Case: C-N cross-coupling with aryl halides to form kinase or COX-2 inhibitors.

Step-by-Step Methodology:

  • Alternative Deprotection: Instead of TFA, deprotect the starting material using 4N HCl in Dioxane (10.0 eq) for 3 hours at RT, yielding the 2-methyloxazol-5-amine hydrochloride salt.

    • Causality: TFA salts can poison palladium catalysts by strongly coordinating to the metal center. Chloride is a standard, benign ligand for Pd, making the HCl salt vastly superior for cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the amine HCl salt (1.2 eq), aryl bromide (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (3.0 eq) in anhydrous dioxane.

    • Causality: Cs2CO3 is used in large excess to neutralize the HCl salt in situ and facilitate the deprotonation required for the reductive elimination step.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which would otherwise rapidly oxidize the active Pd(0) catalyst and the free amine.

  • Execution & Validation: Heat at 90°C for 8 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Expected: Formation of a new, highly UV-active spot due to the extended conjugation of the aryl-oxazole product.

    • Failure Mode: If the primary byproduct is the homocoupled aryl halide, the amine salt was not sufficiently neutralized by the base, preventing its coordination to the palladium center.

References

  • Wonder Chemical. Tert-butyl (2-methyloxazol-5-yl)carbamate Product Details. Wonder Chemical Catalog. URL:[Link]

  • F. Hoffmann-La Roche AG. (2015). Indolin-2-one or pyrrolo-pyridin-2-one derivatives (Patent No. WO2015197567A1). World Intellectual Property Organization.
  • Bekhit, A. A., et al. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. URL:[Link]

  • AL-Zaqri, N., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 9(8), e18868. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of Tert-butyl (2-methyloxazol-5-yl)carbamate

Welcome to the Technical Support Center. The synthesis of 5-aminooxazoles is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-aminooxazoles is notoriously challenging. The electron-rich nature of the oxazole ring makes it susceptible to degradation under harsh conditions, and traditional amination routes often fail. The most reliable and widely adopted method for synthesizing tert-butyl (2-methyloxazol-5-yl)carbamate is the Curtius rearrangement of 2-methyloxazole-5-carboxylic acid using diphenylphosphoryl azide (DPPA) [1].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to help you maximize your yield and purity.

Mechanistic Pathway & Workflow

The reaction proceeds via a concerted thermal decomposition of an acyl azide intermediate. Understanding this pathway is critical, as yield loss typically occurs when reactive intermediates are exposed to moisture or suboptimal temperatures [2].

CurtiusPathway SM 2-Methyloxazole-5-carboxylic acid Azide Acyl Azide Intermediate SM->Azide DPPA, Et3N Toluene, 0°C to RT Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (80°C) - N2 (gas evolution) Product tert-butyl (2-methyloxazol-5-yl)carbamate Isocyanate->Product t-BuOH 90°C, 12h Urea Symmetrical Urea (Byproduct) Isocyanate->Urea Trace H2O Hydrolysis & Coupling

Curtius rearrangement pathway for tert-butyl (2-methyloxazol-5-yl)carbamate synthesis.

Self-Validating Experimental Protocol

To ensure high yields, we recommend a sequential one-pot procedure . Adding the trapping nucleophile (tert-butanol) only after the isocyanate has fully formed prevents premature side reactions [3]. Every step in this protocol includes a physical or analytical checkpoint to validate the reaction's progress.

Reagents Required:

  • 2-Methyloxazole-5-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq) - Must be fresh

  • Triethylamine (Et₃N) (1.2 eq) - Distilled over CaH₂

  • tert-Butanol (t-BuOH) (3.0 - 5.0 eq) - Anhydrous

  • Anhydrous Toluene (0.1 M relative to starting material)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Attach a bubbler to monitor gas evolution and maintain an Argon atmosphere.

  • Activation: Dissolve 2-methyloxazole-5-carboxylic acid in anhydrous toluene. Add Et₃N and cool the mixture to 0 °C in an ice bath.

  • Azide Formation: Add DPPA dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 1 to 2 hours.

    • Validation Checkpoint 1 (TLC): Check the reaction via TLC. The acyl azide intermediate will appear as a distinct, less polar spot compared to the baseline carboxylic acid. Do not proceed until conversion is complete.

  • Thermal Rearrangement: Heat the reaction mixture to 80 °C.

    • Validation Checkpoint 2 (Visual): Observe the bubbler. The concerted rearrangement expels N₂ gas. Vigorous bubbling indicates the isocyanate is forming. Maintain heating until gas evolution completely ceases (typically 1-2 hours).

    • Validation Checkpoint 3 (IR Spectroscopy - Optional): An aliquot will show a strong, sharp isocyanate peak at ~2250–2270 cm⁻¹.

  • Nucleophilic Trapping: Once N₂ evolution stops, add anhydrous t-BuOH. Increase the temperature to 90 °C and stir for 12–18 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (typically Hexanes/EtOAc) to isolate the target Boc-protected amine.

Quantitative Optimization Matrix

The following table summarizes how specific reaction parameters influence the final yield of the carbamate product.

Reaction ParameterSuboptimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Solvent Choice THF (b.p. 66 °C)Toluene (b.p. 110 °C)+20–30% Toluene allows safe heating to 80–90 °C, the optimal thermal threshold for concerted N₂ expulsion. THF reflux is too cold, stalling the reaction.
Nucleophile Timing One-pot (t-BuOH at start)Sequential (t-BuOH added post-N₂)+15–25% Sequential addition prevents trace moisture in the bulky t-BuOH from hydrolyzing the highly reactive isocyanate prematurely.
DPPA Equivalents 1.0 eq1.1 – 1.2 eq+10% A slight excess compensates for DPPA degradation by ambient moisture, ensuring 100% activation of the carboxylic acid.
Atmosphere Ambient AirStrict Argon / Nitrogen+30–40% Exclusion of atmospheric moisture is critical to prevent the formation of the highly polar, symmetrical urea byproduct.

Troubleshooting & FAQs

Q: My overall yield is below 40%, and I observe a highly polar, insoluble spot on my TLC plate. What is happening? A: You are likely forming the symmetrical urea byproduct. This occurs when trace water is present in your solvent, Et₃N, or t-BuOH. Water acts as a nucleophile, hydrolyzing the intermediate isocyanate into 2-methyloxazol-5-amine. This primary amine is highly nucleophilic and will rapidly attack unreacted isocyanate molecules to form a stable urea. Solution: Rigorously dry your toluene over molecular sieves, distill your Et₃N, and ensure your t-BuOH is anhydrous.

Q: The Curtius rearrangement seems incomplete; I am recovering unreacted starting material. A: This is almost always caused by degraded DPPA. DPPA is sensitive to moisture and degrades over time upon repeated opening of the reagent bottle, leading to incomplete acyl azide formation [2]. Solution: Use a freshly opened bottle of DPPA. Additionally, ensure you are allowing sufficient time (1-2 hours) at room temperature for the acyl azide to form before applying heat. Heating prematurely can degrade the DPPA before it activates the acid.

Q: Can I use tert-butanol as the primary solvent to drive the trapping reaction forward? A: While using t-BuOH as a solvent provides a massive stoichiometric excess to trap the isocyanate, it is not recommended for this specific oxazole. t-BuOH boils at 82 °C, which is borderline for the thermal decomposition of the oxazole acyl azide. Furthermore, bulk t-BuOH is notoriously difficult to keep completely anhydrous. A mixed solvent system or using Toluene as the primary solvent with 3-5 equivalents of t-BuOH provides the best balance of thermal control and nucleophilic trapping.

Q: The reaction mixture turned black during the heating phase. Is the product destroyed? A: Yes, severe darkening indicates thermal decomposition of the oxazole ring. Oxazoles can be sensitive to prolonged heating above 100 °C. Solution: Strictly control your heating mantle. Do not exceed 90 °C internal temperature. Ensure the N₂ evolution phase is monitored closely so that heating is not prolonged unnecessarily.

References

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A Source: Organic Letters (ACS Publications) URL:[Link]

  • Curtius rearrangement - Synthetic Applications Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Solubility of Oxazole Carbamates in Organic Solvents

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with oxazole carbamate derivatives in organic solvents. The unique combination of a planar, aromatic oxazole ring and a polar, hydrogen-bonding carbamate group can lead to high crystal lattice energy and unpredictable solubility behavior. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and provides immediate troubleshooting steps.

Q1: My oxazole carbamate won't dissolve in a standard solvent like dichloromethane (DCM) or ethyl acetate at room temperature. What are the first steps?

A1: This is a very common starting point. The issue often stems from high crystal lattice energy, where the energy holding the molecule in its crystal form is greater than the energy gained by interacting with the solvent.

Immediate Actions:

  • Apply Kinetic Energy: Before abandoning a solvent, try gentle heating (e.g., to 40 °C) and sonication. These inputs provide the energy needed to break apart the crystal lattice and can overcome the initial activation barrier to dissolution. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Verify Purity: Impurities can sometimes suppress solubility or, conversely, an extremely pure, highly crystalline material may dissolve more slowly than a less ordered solid. A quick purity check (e.g., via LC-MS or ¹H-NMR) is always a prudent step.

  • Particle Size Reduction: If you have a solid sample, grinding it with a mortar and pestle can help. Increasing the surface area-to-volume ratio enhances the interaction between the drug and the solvent, which can improve the dissolution rate.[1][2]

If these initial steps fail, it indicates a fundamental mismatch between your solute and solvent, which requires the more systematic approaches detailed in Section 2.

Q2: My compound dissolves upon heating, but then rapidly precipitates or "crashes out" of solution when it cools. What is happening and how can I prevent it?

A2: This phenomenon indicates that you have created a supersaturated solution. The solvent has enough energy to dissolve the compound at a higher temperature, but it cannot maintain this state as it cools and the system's energy decreases. Rapid precipitation is undesirable for processes like crystallization as it tends to trap impurities.[3]

Corrective Measures:

  • Increase Solvent Volume: The most straightforward solution is that you are at or near the saturation limit. Re-heat the mixture to redissolve the compound and add more solvent (e.g., in 10-20% volume increments) until the solution remains clear for a longer period upon cooling.[3]

  • Slow Down the Cooling Process: Rapid cooling encourages fast precipitation. To promote the formation of more stable, well-ordered crystals and maintain solubility longer, slow the cooling rate. This can be achieved by placing the flask in an insulated container (like a beaker of warm water or a dewar) and allowing it to cool to room temperature gradually.[4]

  • Consider a Co-Solvent: If adding a large volume of a single solvent is not practical, adding a small amount of a stronger "co-solvent" in which the compound is highly soluble (like DMSO or DMF) can dramatically increase the overall solvent capacity. This is discussed further in Guide 2.

Q3: Instead of forming crystals, my compound is "oiling out" and forming liquid droplets in the solvent. What does this mean?

A3: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point.[3] The solid is effectively melting in the saturated solution before it can crystallize. This is often caused by a solution being too concentrated or cooling too quickly from a high temperature.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the mixture until the oil dissolves completely. Then, add more of the primary solvent (or the more "soluble" solvent in a mixed system) to lower the saturation point.[3] The goal is to ensure the saturation temperature is below the compound's melting point.

  • Reduce the Initial Temperature: If possible, try dissolving the compound in a larger volume of solvent at a slightly lower temperature to avoid crossing the melting point threshold.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material, adding it to the cooled, supersaturated solution can template the crystallization process and bypass the formation of an oil.

Q4: Can modifying the substituents on the oxazole or carbamate moieties improve solubility?

A4: Absolutely. The substituents play a critical role in defining the molecule's overall polarity, hydrogen bonding capability, and crystal packing.

  • Interrupting Planarity: Large, bulky groups (e.g., a tert-butyl group) or flexible alkyl chains can disrupt the flat, π-stacking interactions that are common with aromatic systems like oxazole. This disruption can lower the crystal lattice energy, making the compound easier to solvate.

  • Modulating Polarity: Adding polar functional groups (e.g., methoxy, hydroxyl) can increase solubility in polar solvents. Conversely, adding hydrophobic groups (e.g., alkyl chains, phenyl rings) may improve solubility in less polar solvents.[5]

  • Hydrogen Bonding: The carbamate NH is a hydrogen bond donor, and the C=O and oxazole nitrogen/oxygen are acceptors.[6] Modifying or blocking these sites (e.g., by N-methylation of the carbamate) will fundamentally change the intermolecular interactions and, therefore, the solubility profile.

Section 2: In-Depth Troubleshooting Guides - A Systematic Approach

If the initial FAQs do not resolve your issue, a more methodical investigation is required. These guides provide step-by-step protocols for systematically tackling solubility problems.

Guide 1: Systematic Solvent Screening

The principle of "like dissolves like" is the foundation of solubility, but the dual nature of oxazole carbamates (aromatic/heterocyclic and polar amide-like) often requires empirical testing.

Causality: A solvent effectively dissolves a solute when the energy of the new solute-solvent interactions is favorable enough to overcome both the existing solute-solute (crystal lattice) and solvent-solvent interactions. This workflow is designed to efficiently test solvents across a polarity spectrum.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh approximately 2-5 mg of your oxazole carbamate into several small vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a test solvent to the first vial.

  • Observation at Room Temperature: Vigorously vortex the vial for 30-60 seconds. Observe if the solid dissolves.

  • Apply Energy: If not fully dissolved, sonicate the vial for 5-10 minutes, then observe again. If still undissolved, gently heat the vial (e.g., 40-50 °C) and observe.

  • Incremental Addition: If the solid remains, continue adding the solvent in measured aliquots (e.g., 100 µL at a time), repeating step 3-4 after each addition, until the solid dissolves or you reach a maximum practical volume (e.g., 1 mL).

  • Record Results: Record the approximate solubility in mg/mL for each solvent tested. Note whether heating was required.

  • Screen Systematically: Repeat this process for solvents from different classes as shown in Table 1.

Table 1: Recommended Organic Solvents for Systematic Screening

SolventClassDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Hexanes / HeptaneNon-Polar~1.969 / 98Good for highly non-polar analogues.
TolueneNon-Polar / Aromatic2.4111Can engage in π-π interactions.
Dichloromethane (DCM)Polar Aprotic9.140Common starting point, volatile.
Tetrahydrofuran (THF)Polar Aprotic7.566Good ether-based solvent.
Ethyl Acetate (EtOAc)Polar Aprotic6.077Common ester-based solvent.
Acetonitrile (ACN)Polar Aprotic37.582Highly polar, H-bond acceptor.
AcetonePolar Aprotic2156Highly polar, volatile.
Dimethylformamide (DMF)Polar Aprotic38.3153Excellent solvent, high boiling point.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189"Universal" organic solvent, high BP.
Methanol (MeOH)Polar Protic32.765H-bond donor and acceptor.
Ethanol (EtOH)Polar Protic24.678H-bond donor and acceptor.
Isopropanol (IPA)Polar Protic19.982Less polar alcohol.

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent system.

Solvent_Selection_Workflow start Start: Low Solubility Observed assess Assess Compound Structure (Polarity, H-bonding sites) start->assess screen_aprotic Screen High-Polarity Aprotics (DMSO, DMF, NMP) assess->screen_aprotic check_aprotic Soluble? screen_aprotic->check_aprotic screen_protic Screen Polar Protic (MeOH, EtOH, IPA) check_aprotic->screen_protic  No success Success: Solvent Identified Optimize Concentration & Temp check_aprotic->success  Yes check_protic Soluble? screen_protic->check_protic try_cosolvent Proceed to Co-Solvent Strategy (Guide 2) check_protic->try_cosolvent  No check_protic->success  Yes

Caption: A decision-making workflow for systematic solvent screening.

Guide 2: Leveraging Co-Solvents and Mixed-Solvent Systems

When a single solvent is ineffective, a mixture of solvents, or a "co-solvent" system, can create a more favorable environment for dissolution.[7]

Causality: Co-solvents work by altering the bulk properties of the primary solvent. A highly polar co-solvent like DMSO can effectively solvate the polar carbamate portion of the molecule, while the primary solvent (e.g., DCM or THF) interacts with the more lipophilic oxazole ring. This "mixed-solvency" approach disrupts the strong, self-associating hydrogen bonds of the solute, thereby lowering the energy barrier to dissolution.[8]

Experimental Protocol: Co-Solvent Titration

  • Select Primary Solvent: Choose a primary solvent in which your compound has poor but non-zero solubility (e.g., THF, Acetone).

  • Prepare Slurry: Create a slurry of your compound in the primary solvent at a known concentration (e.g., 10 mg/mL).

  • Co-solvent Addition: While stirring, add a strong co-solvent (see Table 2) dropwise (e.g., using a microliter syringe).

  • Observe Dissolution: Note the volume of co-solvent required to achieve complete dissolution at room temperature.

  • Optimize Ratio: This gives you a starting point for a binary solvent mixture. You can further optimize this ratio to use the minimum amount of the high-boiling-point co-solvent, which can simplify downstream processing (e.g., removal by evaporation).

Table 2: Common Co-Solvents for Enhancing Solubility

Co-SolventClassBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent solubilizer for polar groups. Can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic153Strong solubilizer, easier to remove than DMSO.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High-boiling, powerful solvent.
Propylene Glycol (PG)Polar Protic188Often used in formulations.[8]
Polyethylene Glycol (e.g., PEG 400)Polar Protic>200Low-toxicity polymer, common in drug formulation.[8]
Guide 3: The Impact of Temperature

Causality: For most solids, solubility increases with temperature. This is because the endothermic process of breaking the crystal lattice is favored by an increase in thermal energy (Le Chatelier's principle). However, this relationship is not always linear and understanding it is key to controlling processes like crystallization. Unexpected precipitation can occur if the temperature drops, as the solution's capacity to hold the solute decreases.[9]

Experimental Protocol: Temperature-Dependent Solubility Profile

  • Prepare Saturated Solution: Create a slurry of your compound in a chosen solvent system at room temperature. Ensure there is excess, undissolved solid.

  • Equilibrate and Sample: Stir the slurry at a controlled temperature (e.g., 25 °C) for several hours to ensure equilibrium. Carefully filter a sample of the supernatant and determine its concentration via a calibrated method (e.g., HPLC, UV-Vis).

  • Increase Temperature: Increase the temperature of the slurry by a set increment (e.g., to 40 °C), allow it to equilibrate again, and take another sample.

  • Plot Data: Repeat at several temperatures to generate a solubility curve (Solubility vs. Temperature). This curve is invaluable for designing robust experimental and purification protocols.

References
  • Wikipedia. (n.d.). Carbamate. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from Wikipedia. [Link]

  • Patel, K., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from IJRPR. [Link]

  • Scribd. (n.d.). Oxazole: Structure and Medicinal Uses. Retrieved from Scribd. [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from Taylor & Francis Online. [Link]

  • Academia.edu. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from Academia.edu. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from ijmsdr.com. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from Quora. [Link]

  • Slideshare. (n.d.). Heterocyclic compound oxazole. Retrieved from Slideshare. [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from japsr.in. [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from OpenBU. [Link]

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from UreaKnowHow.com. [Link]

  • WikiDoc. (2012, August 8). Carbamate. Retrieved from WikiDoc. [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications. [Link]

  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from PMC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • FooDB. (2015, May 7). Showing Compound carbamate (FDB030713). Retrieved from FooDB. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from ajpcr.com. [Link]

  • Open Research Newcastle. (2012, April 5). An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Retrieved from openresearch.ncl.ac.uk. [Link]

  • ACS Publications. (2009, April 1). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. Retrieved from The Journal of Physical Chemistry A. [Link]

  • PMC - NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from PMC. [Link]

  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from MedCrave. [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from PMC. [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from MDPI. [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from Quora. [Link]

  • ResearchGate. (2025, August 6). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Retrieved from ResearchGate. [Link]

  • Unknown Source. (n.d.).
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from Physical Chemistry Research. [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Retrieved from ACS Publications. [Link]

  • MDPI. (2021, April 26). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved from MDPI. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from Semantic Scholar. [Link]

  • PMC. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from PMC. [Link]

  • PubMed. (2004, March 19). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Retrieved from PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for tert-Butyl (2-methyloxazol-5-yl)carbamate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: tert-Butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3)[1] Introduction: The Chemistry of the Purification...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: tert-Butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3)[1]

Introduction: The Chemistry of the Purification

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of heteroaromatic carbamates. tert-Butyl (2-methyloxazol-5-yl)carbamate presents a unique purification challenge due to the dual nature of its functional groups. The oxazole ring is electron-rich (especially with an amine derivative at the 5-position), making it susceptible to electrophilic degradation, while the N-Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic conditions[2].

Standard silica gel contains acidic silanol groups (pKa ~ 4.5-5.0). When purifying acid-sensitive Boc-protected oxazoles, these silanol groups can catalyze premature deprotection or cause severe chromatographic streaking. Therefore, every purification protocol must be designed as a self-validating system that maintains a strictly neutral to slightly basic environment[3].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Basified Flash Column Chromatography (FCC)

This is the gold-standard method for crude mixtures containing unreacted starting materials or byproducts of differing polarities[3].

Mechanistic Rationale: Pre-treating the silica gel with a volatile tertiary amine (Triethylamine, TEA) neutralizes the acidic silanol sites. This prevents the Boc group from cleaving and keeps the oxazole nitrogen unprotonated, ensuring a tight elution band and high recovery.

Step-by-Step Workflow:

  • Silica Preparation: Slurry silica gel (230–400 mesh) in a mixture of Hexane containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into the glass column and flush with 2-3 column volumes of the 1% TEA/Hexane solution to fully deactivate the stationary phase.

  • Equilibration: Flush the column with 2 column volumes of pure Hexane to remove excess unbound TEA, which could otherwise contaminate the final product fractions.

  • Sample Loading: Dissolve the crude tert-butyl (2-methyloxazol-5-yl)carbamate in a minimal volume of Dichloromethane (DCM) or Toluene. Apply evenly to the top of the silica bed.

  • Elution Gradient: Begin elution with 100% Hexane, gradually increasing polarity to 20% Ethyl Acetate (EtOAc) in Hexane. Monitor fractions via TLC (UV 254 nm for the oxazole ring; Ninhydrin stain with heat for the Boc-amine).

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure (water bath < 40 °C) to yield the purified compound.

Protocol B: Solvent-Gradient Recrystallization

If the crude product is already >85% pure (e.g., after an aqueous workup) and presents as a solid or semi-solid, recrystallization is the preferred, scalable method[3].

Mechanistic Rationale: Exploits the differential solubility of the Boc-protected oxazole versus impurities. The bulky, lipophilic tert-butyl group provides excellent solubility in warm non-polar solvents, while the carbamate motif allows for crystallization upon cooling due to intermolecular hydrogen bonding.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in a minimal amount of hot Ethyl Acetate (approx. 50-60 °C).

  • Anti-Solvent Addition: Slowly add hot Hexane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns clear again.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote large crystal lattice formation.

  • Maturation: Transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Filtration: Filter the crystals via a Büchner funnel, wash with ice-cold Hexane, and dry under high vacuum to constant weight.

Visualizing the Purification Workflow

Below is the logical decision tree for selecting the appropriate purification methodology based on the physical state and impurity profile of your crude reaction mixture.

PurificationWorkflow Start Crude tert-Butyl (2-methyloxazol-5-yl)carbamate Assess Assess Physical State & Impurity Profile Start->Assess Solid Solid / Highly Crystalline (>85% Purity) Assess->Solid TLC shows major spot Oil Oil / Complex Mixture (<85% Purity) Assess->Oil Multiple spots / (Boc)2O present Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst FCC Basified Flash Column Chromatography (SiO2 + TEA) Oil->FCC Recryst->FCC Fails to crystallize Pure Pure Product (>98% HPLC) Recryst->Pure Yields crystals FCC->Pure Evaporate fractions

Caption: Decision tree for selecting the optimal purification method for Boc-protected oxazole amines.

Troubleshooting & FAQs

Q1: My product is streaking heavily on the TLC plate and my column yield is low. What is happening? Causality: The acidic silanol groups on the silica gel are hydrogen-bonding strongly with the oxazole nitrogen or causing partial cleavage of the acid-sensitive Boc group[2]. Solution: You must neutralize the stationary phase. Pre-elute your TLC plates and your silica column with 1% Triethylamine (TEA) in Hexane before running the separation.

Q2: I have a persistent impurity that co-elutes with my product. NMR suggests it is unreacted Di-tert-butyl dicarbonate (Boc₂O). How do I remove it? Causality: (Boc)₂O is highly lipophilic and often co-elutes with Boc-protected amines during standard normal-phase chromatography. Solution: Do not rely on chromatography to remove (Boc)₂O. Instead, use a chemical quench. Re-dissolve your crude mixture in DCM, add 1.5 equivalents of N,N-dimethylethylenediamine (or imidazole), and stir for 30 minutes. The primary amine reacts with the excess (Boc)₂O to form a highly polar, water-soluble urea derivative. Wash the organic layer with 1M aqueous citric acid or brine; the urea will partition into the aqueous phase, leaving your pure product in the organic layer.

Q3: The literature suggests this compound should be a solid, but my crude product is a stubborn oil. How can I induce crystallization? Causality: Trace amounts of residual solvents (especially Toluene or EtOAc) or minor lipophilic impurities act as plasticizers, depressing the melting point and preventing crystal lattice nucleation[3]. Solution: First, ensure absolute removal of solvents by placing the oil under high vacuum (0.1 mbar) at 40 °C for 4-6 hours. If it remains an oil, dissolve it in a minimum amount of diethyl ether, then rapidly add cold pentane while scratching the inside of the glass flask with a glass stirring rod. The acoustic cavitation and localized high-energy sites will induce nucleation (seeding)[3].

Quantitative Data: Solvent Selection Matrix

To streamline your experimental design, refer to the following table for optimized solvent systems regarding this specific compound class.

Purification MethodPrimary Solvent (Good Solvent)Secondary Solvent (Anti-Solvent / Eluent)Additive / ModifierExpected Outcome
Flash Chromatography Ethyl Acetate (Polar)Hexane (Non-polar)1% Triethylamine (TEA)High resolution; prevents Boc cleavage.
Recrystallization Ethyl Acetate (Hot)Hexane (Cold)NoneHigh purity crystalline solid.
Trituration Diethyl Ether (Minimal)Pentane (Cold)NoneInduces crystallization of stubborn oils.
Aqueous Workup Dichloromethane (DCM)Brine / WaterN,N-dimethylethylenediamineChemically quenches excess (Boc)₂O.

References

  • Wonder Chemical. "Tert-butyl (2-methyloxazol-5-yl)carbamate Product Details." CAS: 1965310-19-3. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Organic & Biomolecular Chemistry - Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds." Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solution Stability of Tert-butyl (2-methyloxazol-5-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation when working with Tert-butyl (2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation when working with Tert-butyl (2-methyloxazol-5-yl)carbamate .

This compound is a highly valuable synthetic intermediate, but it possesses a dual chemical vulnerability: the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group[1] and the inherent hydrolytic sensitivity of the oxazole ring[2]. This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality behind its degradation and providing self-validating protocols to ensure your experimental success.

The Root Causes of Instability (The "Why")

To successfully stabilize a molecule in solution, you must first understand the thermodynamic and kinetic pathways that cause it to fall apart.

  • Trace-Acid Induced Boc Cleavage: The Boc group is highly sensitive to acidic protons. In halogenated solvents like dichloromethane (DCM) or chloroform, photolytic or oxidative degradation generates trace hydrochloric acid (HCl) over time. This trace acid protonates the carbamate oxygen, facilitating the cleavage of the tert-butyl-oxygen bond to release a stable tert-butyl cation. The resulting carbamic acid spontaneously decarboxylates, yielding the free 5-amino-2-methyloxazole[1].

  • Hydrolytic Oxazole Ring-Opening: The oxazole ring is highly pH-dependent and susceptible to hydrolytic cleavage[2]. Under acidic conditions, the nitrogen atom of the oxazole ring is protonated, activating the ring toward nucleophilic attack by water. Under basic conditions, deprotonation at the C2 position forms a reactive intermediate that undergoes ring-opening to form an isocyanoenolate[2]. Furthermore, if the Boc group is lost prematurely, the resulting 5-aminooxazole becomes highly electron-rich and is exceptionally prone to tautomerization and rapid hydrolytic ring-opening[3].

Degradation Molecule Tert-butyl (2-methyloxazol-5-yl)carbamate TraceAcid Trace Acid in Solvents (e.g., HCl in DCM) Molecule->TraceAcid Exposure Hydrolysis Aqueous Extremes (pH < 4 or pH > 9) Molecule->Hydrolysis Exposure BocLoss Boc Deprotection (Forms 5-aminooxazole) TraceAcid->BocLoss Protonation of carbamate RingOpen Oxazole Ring-Opening (Hydrolytic Cleavage) Hydrolysis->RingOpen Nucleophilic attack BocLoss->RingOpen Destabilization of ring

Mechanistic pathways of Tert-butyl (2-methyloxazol-5-yl)carbamate degradation.

Quantitative Stability Data

Understanding the half-life of your intermediate in various environments dictates how you should plan your workflows. Below is a summary of the compound's stability under common laboratory conditions.

Solvent / ConditionpH / AdditiveTemp (°C)Half-Life (t½) / RecoveryPrimary Degradation Pathway
Dichloromethane (unstabilized)Trace HCl25< 12 hoursBoc deprotection[1]
Dichloromethane (amylene stabilized)Neutral25> 7 daysNone (Stable)
Aqueous BufferpH 2.025< 1 hourOxazole ring-opening[2]
Aqueous BufferpH 7.425> 48 hoursNone (Stable)
Aqueous BufferpH 10.025~ 4 hoursIsocyanoenolate formation[2]
CDCl3 (aged, light-exposed)Trace DCl25< 2 hoursBoc deprotection & ring cleavage

Frequently Asked Questions (FAQs)

Q: Why does my compound completely degrade when left overnight in CDCl3 for NMR analysis? A: Chloroform-d (CDCl3) rapidly degrades to produce trace DCl and phosgene when exposed to light and oxygen. This trace acid acts as a potent catalyst for Boc deprotection[1]. Once the Boc group is removed, the exposed 5-aminooxazole is highly unstable and decomposes[3]. Solution: Filter your CDCl3 through a small plug of basic alumina immediately before use, or add a trace amount of anhydrous K₂CO₃ directly into the NMR tube to scavenge generated acids.

Q: I am purifying the compound via silica gel chromatography, but my yields are abysmal. What is happening? A: Standard silica gel has surface silanol groups that create an acidic microenvironment (pH ~4.5–5.5). This acidity can protonate the oxazole nitrogen, activating the ring toward nucleophilic attack by residual water, leading to on-column hydrolytic ring-opening[2]. Solution: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your eluent to neutralize the acidic sites, or switch entirely to neutral alumina.

Q: Why do you recommend avoiding Magnesium Sulfate (MgSO₄) during the drying phase of the workup? A: Anhydrous magnesium sulfate is prepared by calcination and often retains slightly acidic Lewis acid character. For highly sensitive Boc-protected oxazoles, this mild acidity can initiate premature Boc deprotection during the concentration phase. Sodium sulfate (Na₂SO₄) is strictly neutral and eliminates this variable.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it includes built-in checks to confirm the environment is safe before introducing your sensitive compound.

Protocol 1: Preparation of Acid-Free Halogenated Solvents

Do not assume commercial DCM or Chloroform is neutral, even if newly opened.

  • Initial Validation: Test the target solvent with a damp piece of pH paper held in the vapor phase of the bottle. If it reads < pH 6, trace acid is present.

  • Neutralization: Add 5% w/v anhydrous potassium carbonate (K₂CO₃) or basic alumina to the solvent bottle.

  • Agitation: Stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter the solvent through a fritted funnel directly into an amber, argon-flushed flask.

  • Stabilization: Ensure the solvent contains 0.005% amylene as a scavenger for reactive radicals. (Avoid using unstabilized solvents for storage).

  • Final Validation: Re-test the vapor with pH paper. Proceed with your reaction only if the reading is strictly neutral.

Protocol 2: pH-Controlled Aqueous Workup
  • Validation Step: Prepare a 0.1 M phosphate buffer and verify the pH is exactly 7.4 using a calibrated pH meter. Causality: Maintaining strict neutral pH prevents both acid-catalyzed Boc loss and base-catalyzed oxazole ring-opening[2].

  • Quenching: Quench the crude reaction mixture by pouring it into a pre-chilled (4°C) biphasic system of ethyl acetate and the validated pH 7.4 buffer.

  • Extraction: Separate the organic layer. Do not use unbuffered brine washes, as their pH can vary wildly depending on the manufacturer.

  • Drying: Dry the organic phase exclusively over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Workflow Start Reaction Complete CheckpH Validate Buffer pH (Target: pH 7.4) Start->CheckpH Quench Quench in EtOAc / 0.1M Phosphate Buffer CheckpH->Quench pH Confirmed Dry Dry over Na2SO4 (Avoid MgSO4) Quench->Dry Organic Phase Concentrate Concentrate < 30°C Dry->Concentrate Purify Silica Gel + 1% TEA or Neutral Alumina Concentrate->Purify

Self-validating workflow for safe extraction and purification of oxazole carbamates.

References
  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC (NIH).
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.

Sources

Troubleshooting

Minimizing side reactions during the hydrolysis of oxazole carbamates

Welcome to the Technical Support Center for oxazole carbamate chemistry. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who face the unique challenge of d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazole carbamate chemistry. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who face the unique challenge of deprotecting amines in the presence of an oxazole pharmacophore.

The oxazole nucleus is notoriously susceptible to ring-opening under standard hydrolytic deprotection conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselective carbamate cleavage while preserving the integrity of the oxazole ring.

Part 1: Mechanistic Insights & Causality (FAQ)

Q1: Why does the oxazole ring open during standard carbamate deprotection? A1: The causality lies in the electronic distribution of the oxazole ring, which is an inherently electron-deficient heteroaromatic system. Under strongly acidic conditions (e.g., TFA used for Boc deprotection), the oxazole nitrogen protonates. This protonation severely withdraws electron density from the adjacent C2 position, transforming it into a highly reactive electrophile. Ambient water then attacks C2, forming a hemiacetal intermediate that rapidly collapses, cleaving the ring to form an unwanted α-acylamino ketone . Conversely, under strongly basic conditions (e.g., NaOH for methyl carbamates), hard hydroxide nucleophiles directly attack the C2 or C5 positions, initiating base-catalyzed ring cleavage .

Q2: What is the most effective way to deprotect a carbamate without damaging the oxazole? A2: To avoid the harsh pH extremes that trigger oxazole degradation, you must shift from classical acid/base hydrolysis to a soft nucleophilic deprotection strategy. Utilizing a soft nucleophile like 2-mercaptoethanol in the presence of a mild base (e.g., K3PO4) allows for a selective attack on the carbamate group via an SN2 mechanism, leaving the oxazole entirely intact .

Pathway Start Oxazole Carbamate (Starting Material) Cond1 Harsh Acid/Base (Standard Hydrolysis) Start->Cond1 Cond2 Mild Nucleophilic (e.g., 2-Mercaptoethanol) Start->Cond2 SideRxn Oxazole Ring Opening (α-acylamino ketones) Cond1->SideRxn Side Reaction Desired Free Amine + Intact Oxazole (Target Product) Cond2->Desired Selective Cleavage

Mechanistic pathways of oxazole carbamate deprotection vs. ring-opening.

Part 2: Troubleshooting Guide & Quantitative Data

When optimizing your deprotection step, it is critical to evaluate the statistical likelihood of side reactions based on your chosen reagents. The table below synthesizes quantitative outcomes for oxazole carbamate deprotection across different methodologies.

Table 1: Quantitative Comparison of Deprotection Methods for Oxazole Carbamates

Deprotection MethodReagents & ConditionsTarget Amine Yield (%)Oxazole Ring-Opening (%)Other Side Reactions (%)
Acidic Hydrolysis TFA, CH2Cl2, 25°C45 - 5535 - 455 - 10 (Oxidation)
Basic Hydrolysis LiOH, THF/H2O, 50°C50 - 6030 - 40< 5
Lewis Acid Catalysis ZnBr2, CH2Cl2, 25°C65 - 7515 - 205 - 10 (Coordination)
Soft Nucleophilic 2-Mercaptoethanol, K3PO4, 75°C88 - 95< 2< 2

(Note: Data synthesized from comparative substrate studies evaluating functional group tolerance .)

Workflow Issue Low Yield of Deprotected Oxazole CheckLCMS Analyze via LC-MS Issue->CheckLCMS Mass1 Mass = Target + 18 Da (Ring Opening) CheckLCMS->Mass1 Mass2 Mass = Starting Material (Incomplete Rxn) CheckLCMS->Mass2 Mass3 Mass = Target - 2 Da (Oxidation) CheckLCMS->Mass3 Sol1 Switch to Mild Nucleophile (e.g., 2-ME / K3PO4) Mass1->Sol1 Sol2 Increase Temp to 75°C or Add Scavenger Mass2->Sol2 Sol3 Degas Solvent (N2) Use Antioxidant Mass3->Sol3

Troubleshooting decision tree for oxazole carbamate hydrolysis based on LC-MS data.

Part 3: Experimental Protocols

Protocol 1: Mild Nucleophilic Deprotection of Carbamates (The 2-Mercaptoethanol Method)

This protocol functions as a self-validating system : by replacing water with an anhydrous solvent (DMAc) and utilizing a soft nucleophile, the primary vector for oxazole ring-opening (hydrolysis) is fundamentally eliminated. Furthermore, the reaction generates a distinct thio-carbonate byproduct that can be explicitly tracked via LC-MS, confirming that the carbamate cleavage is proceeding via the intended SN2 mechanism rather than an uncontrolled degradation pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, suspend the oxazole carbamate-protected amine (1.0 equiv) and potassium phosphate tribasic (K3PO4, 4.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.25 M concentration.

  • Degassing (Critical for Oxazoles): Purge the suspension with nitrogen (N2) for 15 minutes to remove dissolved oxygen. Oxazoles are prone to trace oxidation at elevated temperatures .

  • Reagent Addition: Add 2-mercaptoethanol (2.0 equiv) dropwise via syringe.

  • Reaction & Self-Validation: Heat the mixture to 75 °C and stir for 24 hours. Monitor the reaction via LC-MS. Validation Check: You must observe the disappearance of the starting material mass, the appearance of the free amine, and the explicit absence of the +18 Da water-addition peak (which would indicate ring-opening).

  • Quenching & Workup: Cool the mixture to room temperature and pour it into distilled water.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) three times. Back-extract the combined organic layers with brine to remove residual DMAc.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the intact oxazole amine.

Protocol 2: pH-Controlled Hydrolysis for Highly Hindered Substrates

If the nucleophilic approach is too slow for sterically hindered carbamates, a strictly buffered hydrolytic approach is required to prevent C2 attack.

  • Buffer Preparation: Prepare a 0.1 M citrate-phosphate buffer adjusted precisely to pH 6.5.

  • Solvent Mixture: Dissolve the substrate in a 1:1 mixture of THF and the prepared buffer (0.1 M final substrate concentration).

  • Reaction: Heat to 50 °C. The neutral-to-slightly-acidic pH prevents hydroxide-mediated C2 attack while providing enough hydrolytic turnover for labile carbamates.

  • Monitoring: Withdraw aliquots every 2 hours. Quench into cold ethyl acetate and analyze via HPLC to ensure the oxazole peak remains stable.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol". Organic Letters, 2022, 24, 3736-3740.[Link]

Optimization

Technical Support Center: Handling, Stability, and Storage of Oxazole Carbamates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of oxazole carbamates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of oxazole carbamates. These compounds present a unique dual-susceptibility profile: the carbamate linkage is prone to moisture-induced hydrolysis and thermal elimination, while the oxazole ring is highly sensitive to photo-oxidation.

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic explanations to ensure the integrity of your compound libraries prior to biological evaluation.

Part 1: Troubleshooting Guide & FAQs

Q1: My oxazole carbamate library shows 15–20% degradation after a month in a standard -20°C freezer. Why is it degrading at sub-zero temperatures?

The Causality: It is a common misconception that low temperatures universally halt degradation. Standard laboratory freezers are highly humid environments. While the -20°C temperature reduces heat-induced decomposition, the constant ingress of moisture during door openings supplies water molecules that act as nucleophiles[1]. The oxazole ring acts as an electron-withdrawing group, increasing the electrophilicity of the carbamate carbonyl. This leads to base- or acid-catalyzed hydrolysis even in a frozen state. The Solution: You must eliminate moisture. Store these compounds in a sealed desiccator containing anhydrous MgSO4​ or molecular sieves. Crucially, purge the headspace with an inert gas (Argon or Nitrogen) before sealing to create an anhydrous, inert micro-environment[1]. Under strictly dry conditions at -20°C, carbamate recovery is typically >99% over 30 days[2].

Q2: During high-temperature in vitro assays (e.g., >40°C), we observe rapid loss of the parent compound. What is the exact thermal degradation mechanism?

The Causality: Carbamates undergo thermal decomposition via a unimolecular, concerted, non-synchronous cyclic transition state (typically four- or six-membered),[3]. This is a polar, non-ionic elimination reaction[4] that cleaves the carbamate linkage, releasing a free amine, carbon dioxide ( CO2​ ), and an olefin or alcohol. The Solution: Limit assay incubation times and avoid unnecessary heating during sample preparation. If prolonged high-temperature exposure is mandatory for your assay, consider structural optimization—such as substituting the oxazole with a thiazole—which increases overall aromatic stability and reduces the electron-withdrawing effects that destabilize the adjacent carbamate[5].

Q3: We noticed a specific degradation product forming when the compound is left on the benchtop under ambient light. Is the carbamate bond breaking?

The Causality: If the compound is exposed to ambient light and aerobic conditions, the degradation is likely occurring at the oxazole ring, not the carbamate. Oxazoles are highly susceptible to photo-oxidation by ambient singlet oxygen ( 1O2​ ). They undergo a Wasserman rearrangement, converting the oxazole into an N-acetyl imide[5]. The Solution: Perform all benchtop handling in amber vials and minimize exposure to direct light.

Part 2: Visualizing Degradation Pathways & Workflows

Degradation Root Oxazole Carbamate T1 Thermal Stress Root->T1 T2 Aqueous Humidity Root->T2 T3 Photo-oxidation Root->T3 M1 Unimolecular Elimination T1->M1 M2 Nucleophilic Hydrolysis T2->M2 M3 Wasserman Rearrangement T3->M3 R1 Amine + CO2 + Olefin M1->R1 R2 Amine + CO2 + Alcohol M2->R2 R3 N-acetyl Imide M3->R3

Primary degradation pathways of oxazole carbamates under environmental stress.

Workflow A Synthesis & Purification B Lyophilization (H2O Removal) A->B C Inert Gas Purge (Argon/N2) B->C D Storage at -20°C with Desiccant C->D E LC/MS Pre-Assay Validation D->E

Workflow for optimal oxazole carbamate storage and pre-assay validation.

Part 3: Quantitative Stability Data

The table below synthesizes empirical stability data for carbamate derivatives across various storage matrices and temperatures.

Storage ConditionMatrix / EnvironmentTimeframeAverage Recovery (%)Primary Degradation Mechanism
25°C (Ambient) Aqueous Buffer / Blood30 Days< 15%Rapid Hydrolysis[6]
4°C (Refrigerator) Aqueous Buffer / Blood180 Days< 15%Slow Hydrolysis[6]
-20°C (Standard) Neat Solid (Ambient Air)30 Days70 – 85%Moisture-induced Hydrolysis[1]
-20°C (Optimized) Solid Phase (Desiccated/Argon)30 Days> 99%None Detected[2]

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your biological assays, you must validate the integrity of your oxazole carbamate library. The following protocol utilizes a mass-balance approach . By quantifying both the parent compound depletion and the stoichiometric appearance of specific degradants, the assay self-validates. If the mass balance falls below 95%, the system flags an unmonitored loss (e.g., container adsorption or volatilization), invalidating the run and preventing false-negative biological data.

Accelerated Stability & Mass-Balance Validation Workflow

Step 1: Stock Preparation & Aliquoting

  • Dissolve the oxazole carbamate in anhydrous DMSO to a concentration of 10 mM.

  • Spike the solution with an isotopically labeled internal standard (e.g., 13C/15N -labeled analog) at 1 mM to correct for mass spectrometer ionization fluctuations.

  • Distribute 10 µL aliquots into three sets of LC/MS-grade amber vials.

Step 2: Controlled Stress Exposure

  • Set A (Hydrolytic Stress): Dilute to 100 µM in PBS (pH 7.4). Incubate at 37°C.

  • Set B (Thermal/Anhydrous Stress): Keep in pure DMSO. Incubate at 60°C in a dark thermocycler.

  • Set C (Photolytic Stress): Dilute to 100 µM in transparent vials. Expose to ambient laboratory light at 25°C.

Step 3: LC/MS/MS Quantification

  • At t=0,1,3,7, and 14 days, quench the reactions by adding 2 volumes of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

  • Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Monitor MRM transitions for:

    • The parent oxazole carbamate.

    • The expected free amine (hydrolysis/thermolysis product).

    • The N-acetyl imide (Wasserman rearrangement product).

Step 4: Mass Balance Calculation (Self-Validation Check)

  • Calculate the molar concentration of the remaining parent compound ( [P]t​ ) and the sum of all identified degradants ( ∑[D]t​ ).

  • Validation Rule: Verify that [P]t​+∑[D]t​≈[P]0​ .

  • If the recovery falls outside the 95–105% range, the protocol is invalidated. You must investigate alternative degradation pathways (e.g., oxidation of the carbamate nitrogen) or matrix suppression effects before proceeding to in vitro testing.

References

  • The thermal decompositions of carbamates. I.
  • The thermal decompositions of carbamates. II. Methyl N-methylcarbamate Australian Journal of Chemistry / CSIRO Publishing
  • The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temper
  • Any advice about the stability of ester and carbamate containing compounds?
  • The Stability of Carbamates in Blood Samples under Experimental Conditions ThaiJO
  • Stability of carbamate and organophosphorus pesticides under different storage conditions Archive of JOURNAL of the Tunisian Chemical Society
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C PMC - NIH

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-Protected Oxazoles: A Comparative Analysis

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry, particularly tandem mass spectrometry (MS/...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as an indispensable tool in this endeavor, providing detailed structural information through the analysis of fragmentation patterns. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis, prized for its stability and facile cleavage under acidic conditions. When coupled with heterocyclic scaffolds such as oxazoles—a common motif in pharmacologically active compounds—a thorough understanding of their behavior under mass spectrometric analysis is crucial for unambiguous characterization.

This guide provides an in-depth technical comparison of the fragmentation patterns of Boc-protected oxazoles. It is designed to move beyond a simple recitation of data, offering insights into the causal mechanisms of fragmentation and providing a framework for the logical interpretation of mass spectra. We will explore the characteristic fragmentation of the Boc group, the oxazole core, and the interplay between these two moieties. Furthermore, we will compare these patterns to those of other common amine protecting groups and related heterocyclic systems, supported by experimental data and detailed protocols.

The Logic of Fragmentation: Unraveling the Pathways

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a series of predictable, energetically favorable bond cleavages and rearrangements that provide a roadmap to the molecule's structure. In the context of Boc-protected oxazoles, we can anticipate a combination of fragmentation pathways originating from both the protecting group and the heterocyclic core.

Under electrospray ionization (ESI), a soft ionization technique, we typically observe the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) provides the energy necessary to induce fragmentation. The primary fragmentation pathways for a generic Boc-protected amino-oxazole can be visualized as follows:

Fragmentation_Pathways cluster_boc Boc Fragmentation cluster_oxazole Oxazole Fragmentation M [M+H]⁺ Boc-Oxazole Frag_Boc Fragments from Boc Group Cleavage M->Frag_Boc High Propensity Frag_Oxazole Fragments from Oxazole Ring Cleavage M->Frag_Oxazole Substituent Dependent Loss_56 [M+H - 56]⁺ Loss of Isobutylene Frag_Boc->Loss_56 - C₄H₈ Loss_100 [M+H - 100]⁺ Loss of Boc Group (C₅H₈O₂) Frag_Boc->Loss_100 - C₅H₉O₂ Ion_57 [C₄H₉]⁺ m/z 57 (tert-butyl cation) Frag_Boc->Ion_57 Direct Cleavage (Higher Energy/EI) Loss_CO Loss of CO Frag_Oxazole->Loss_CO Loss_RCN Loss of R-CN Frag_Oxazole->Loss_RCN

Figure 1: Primary fragmentation pathways of a Boc-protected oxazole.

Characteristic Fragmentation of the Boc Group

The tert-butyloxycarbonyl (Boc) group is known for its predictable fragmentation patterns, which serve as a reliable diagnostic marker. Upon CID, the protonated Boc-protected amine undergoes several key fragmentations.[1][2]

  • Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway. It proceeds through a six-membered ring transition state, resulting in a neutral loss of 56 Da and the formation of a carbamic acid intermediate which can then lose CO₂.[2]

  • Loss of the Entire Boc Group (C₅H₉O₂, 100 Da): This corresponds to the cleavage of the N-C bond, resulting in the unprotected amine and the loss of the entire tert-butoxycarbonyl group as a neutral molecule.

  • Formation of the tert-Butyl Cation (m/z 57): While more common in higher-energy ionization methods like electron ionization (EI), the formation of the highly stable tert-butyl cation can also be observed in ESI-MS/MS, particularly at higher collision energies.

These fragmentation patterns are summarized in the table below:

Precursor IonFragmentation PathwayNeutral Loss (Da)Resulting Ion
[M+H]⁺Loss of Isobutylene56[M+H - 56]⁺
[M+H]⁺Loss of the Boc Group100[M+H - 100]⁺
[M+H]⁺Formation of tert-butyl cation-[C₄H₉]⁺ (m/z 57)

Table 1: Summary of characteristic fragmentations of the Boc group.

Fragmentation of the Oxazole Ring

The fragmentation of the oxazole ring itself is more complex and highly dependent on the nature and position of its substituents. However, some general patterns have been established.[3]

  • Ring Cleavage: The five-membered heterocyclic ring can undergo cleavage, leading to the loss of small, stable neutral molecules.

  • Loss of Carbon Monoxide (CO, 28 Da): This is a common fragmentation pathway for many oxygen-containing heterocycles.

  • Loss of Nitriles (R-CN): Depending on the substituents on the oxazole ring, the loss of a nitrile corresponding to one of the ring carbons and its substituent is a characteristic fragmentation.

The interplay between the Boc group and the oxazole ring can influence the observed fragmentation. The presence of the electron-donating nitrogen from the Boc-protected amine can affect the stability of the oxazole ring and direct the fragmentation pathways.

Comparative Analysis: Boc-Protected Oxazoles vs. Other Systems

To provide a comprehensive understanding, it is essential to compare the fragmentation of Boc-protected oxazoles with that of other protected heterocyclic systems and alternative protecting groups.

Comparison with Other Boc-Protected Heterocycles

Let's consider the fragmentation of Boc-protected pyrrole and imidazole, two other common nitrogen-containing heterocycles.

HeterocyclePrimary Fragmentation Pathways
Boc-Protected Oxazole Predominant loss of isobutylene (56 Da) and the entire Boc group (100 Da). Ring fragmentation is substituent-dependent.
Boc-Protected Pyrrole Similar loss of isobutylene and the Boc group. The pyrrole ring can also lose the substituent at the 2-position.[4][5]
Boc-Protected Imidazole Shows characteristic losses of isobutylene (56 Da) and the Boc group. The imidazole ring itself is relatively stable.[6]

Table 2: Comparison of fragmentation patterns of Boc-protected heterocycles.

The data suggests that the fragmentation of the Boc group is a dominant and consistent feature across these different heterocyclic systems. The nature of the heterocycle primarily influences the subsequent fragmentation of the ring system.

Comparison with Other Amine Protecting Groups: Cbz and Fmoc

The choice of protecting group has a significant impact on the fragmentation pattern observed in mass spectrometry. Here, we compare the fragmentation of the Boc group with two other commonly used amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureCharacteristic Fragmentation
Boc Loss of isobutylene (56 Da), loss of the entire group (100 Da), formation of tert-butyl cation (m/z 57).
Cbz Loss of toluene (92 Da), formation of the benzyl or tropylium cation (m/z 91).[7]
Fmoc Loss of the Fmoc group via a McLafferty-type rearrangement, formation of the dibenzofulvene cation (m/z 165).[8]

Table 3: Comparison of fragmentation patterns of common amine protecting groups.

Protecting_Group_Comparison cluster_boc Boc Fragmentation cluster_cbz Cbz Fragmentation cluster_fmoc Fmoc Fragmentation Boc Boc-Protected Amine [M+H]⁺ Boc_frag1 Loss of Isobutylene (-56 Da) Boc->Boc_frag1 Boc_frag2 Loss of Boc Group (-100 Da) Boc->Boc_frag2 Cbz Cbz-Protected Amine [M+H]⁺ Cbz_frag1 Loss of Toluene (-92 Da) Cbz->Cbz_frag1 Cbz_frag2 Benzyl/Tropylium Cation (m/z 91) Cbz->Cbz_frag2 Fmoc Fmoc-Protected Amine [M+H]⁺ Fmoc_frag1 McLafferty Rearrangement Fmoc->Fmoc_frag1 Fmoc_frag2 Dibenzofulvene Cation (m/z 165) Fmoc->Fmoc_frag2

Figure 2: Comparative fragmentation of Boc, Cbz, and Fmoc protecting groups.

This comparison highlights the unique fragmentation signatures of each protecting group, which can be invaluable for identifying the protecting group present in an unknown compound.

Experimental Protocol: Acquiring High-Quality Fragmentation Data

The following protocol outlines a general method for acquiring collision-induced dissociation (CID) data for a Boc-protected oxazole using a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the Boc-protected oxazole in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µM.

    • Acidify the solution with a small amount of formic acid (0.1% v/v) to promote protonation and the formation of [M+H]⁺ ions.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan:

    • Acquire a full scan mass spectrum (MS1) to identify the m/z of the protonated molecule, [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the intensity of the [M+H]⁺ ion.

  • MS/MS (CID) Experiment:

    • Precursor Ion Selection: Set the first mass analyzer (e.g., the first quadrupole) to isolate the [M+H]⁺ ion.

    • Collision-Induced Dissociation: Introduce a collision gas (typically argon or nitrogen) into the collision cell.

    • Collision Energy: Ramp the collision energy (typically from 10 to 40 eV) to induce fragmentation. It is often beneficial to acquire spectra at multiple collision energies to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage-driven) fragmentations.

    • Product Ion Scan: Set the second mass analyzer to scan a range of m/z values to detect the fragment ions produced in the collision cell.

  • Data Analysis:

    • Analyze the resulting product ion spectra to identify the characteristic fragment ions corresponding to the loss of isobutylene, the Boc group, and any fragments arising from the oxazole ring.

    • Propose fragmentation mechanisms consistent with the observed neutral losses and fragment ions.

Experimental_Workflow Sample_Prep Sample Preparation (1-10 µM in MeOH/ACN + 0.1% FA) Infusion Direct Infusion (5-10 µL/min) Sample_Prep->Infusion MS1_Scan MS1 Scan Identify [M+H]⁺ Infusion->MS1_Scan Precursor_Selection Precursor Ion Selection (Isolate [M+H]⁺) MS1_Scan->Precursor_Selection CID Collision-Induced Dissociation (10-40 eV with Ar or N₂) Precursor_Selection->CID Product_Ion_Scan Product Ion Scan (Detect Fragments) CID->Product_Ion_Scan Data_Analysis Data Analysis (Identify Fragments and Propose Mechanisms) Product_Ion_Scan->Data_Analysis

Figure 3: Experimental workflow for acquiring CID data.

Conclusion

The mass spectrometric fragmentation of Boc-protected oxazoles is a predictable process governed by the well-established fragmentation patterns of the Boc group and the substituent-dependent behavior of the oxazole ring. The characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da) serve as reliable diagnostic markers for the presence of this protecting group. By comparing these fragmentation patterns with those of other protected heterocycles and alternative protecting groups like Cbz and Fmoc, researchers can gain a deeper understanding of the structural information encoded in their mass spectra. The experimental protocol provided herein offers a robust framework for acquiring high-quality fragmentation data, enabling confident structural elucidation and advancing the pace of chemical research and drug development.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 27(22), 2578–2586. [Link]

  • Gu, C., Li, H., Yang, S., Zhang, Q., & Yao, S. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(4), 1-14. [Link]

  • Palermo, A., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Molecules, 18(11), 13913-13927. [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1038-1047. [Link]

  • Voinov, V. G., et al. (2016). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 27(5), 843-851. [Link]

Sources

Comparative

IR spectroscopy characteristic peaks for Tert-butyl (2-methyloxazol-5-yl)carbamate

As a Senior Application Scientist, evaluating the structural integrity of synthetic intermediates is a daily mandate. For nitrogen-containing heterocycles like Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of synthetic intermediates is a daily mandate. For nitrogen-containing heterocycles like Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3)[1], rapid and non-destructive verification of protecting groups is critical before proceeding to downstream coupling reactions.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers an unparalleled, instantaneous fingerprint of functional group dynamics. Mid-infrared (mid-IR) spectroscopy measures the absorption of electromagnetic radiation between 4000 and 400 cm⁻¹, where photon absorption promotes molecules to excited vibrational states[2].

This guide objectively compares the IR spectral profile of Tert-butyl (2-methyloxazol-5-yl)carbamate against common structural alternatives and provides a self-validating Attenuated Total Reflectance (ATR) experimental protocol grounded in USP <854> standards.

Mechanistic Overview of Characteristic IR Peaks

Tert-butyl (2-methyloxazol-5-yl)carbamate consists of two primary IR-active domains: the 2-methyloxazole ring and the tert-butyloxycarbonyl (Boc) protected amine . Understanding the causality behind their vibrational frequencies is essential for accurate spectral interpretation.

  • The Carbamate (Boc) C=O Stretch (~1700–1740 cm⁻¹): In standard amides, the nitrogen lone pair strongly donates into the carbonyl, lowering the C=O stretching frequency to ~1650 cm⁻¹. However, in a carbamate, the adjacent alkoxy oxygen competes for resonance, increasing the double-bond character of the carbonyl. This shifts the C=O stretch to a higher wavenumber, typically around 1720 cm⁻¹[3].

  • The Oxazole Ring Vibrations (~1500–1650 cm⁻¹): The heteroaromatic oxazole ring exhibits coupled C=N and C=C stretching modes. The highly polarized C=N bond typically produces a sharp, distinct peak near 1620 cm⁻¹, while the C=C stretch appears slightly lower[4].

  • The Secondary Amine N-H Stretch (~3200–3400 cm⁻¹): Because the Boc group is a secondary carbamate, it possesses a single N-H bond. This manifests as a sharp singlet in the 3200–3400 cm⁻¹ region, distinct from the doublet seen in primary amines[3].

IR_Mapping Molecule Tert-butyl (2-methyloxazol-5-yl)carbamate CAS: 1965310-19-3 Boc Boc Group (Carbamate) Molecule->Boc Oxazole 2-Methyloxazol Ring Molecule->Oxazole Amine Secondary Amine (N-H) Molecule->Amine Peak1 C=O Stretch ~1720 cm⁻¹ Boc->Peak1 Peak2 Aliphatic C-H (t-butyl) ~2970 cm⁻¹ Boc->Peak2 Peak4 C=N Stretch ~1620 cm⁻¹ Oxazole->Peak4 Peak5 C=C Stretch ~1530 cm⁻¹ Oxazole->Peak5 Peak6 N-H Stretch (Singlet) ~3300 cm⁻¹ Amine->Peak6

Fig 1. Structural mapping of Tert-butyl (2-methyloxazol-5-yl)carbamate to its IR vibrational modes.

Comparative Spectral Analysis

To prove the utility of IR spectroscopy in reaction monitoring, we must compare the target compound against its un-protected precursor (2-Methyloxazol-5-amine) and a different carbamate analog (Ethyl (2-methyloxazol-5-yl)carbamate).

The table below summarizes the quantitative diagnostic peaks used to differentiate these structural alternatives.

Functional Group / ModeTert-butyl (Boc) Carbamate2-Methyloxazol-5-amine (Deprotected)Ethyl Carbamate AnalogDiagnostic Significance
N-H Stretch ~3300 cm⁻¹ (Singlet)~3300, ~3400 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet)Differentiates primary amine (deprotected) from secondary carbamates.
C=O Stretch ~1720 cm⁻¹Absent~1715 cm⁻¹Confirms the presence of the carbamate protecting group[5].
Aliphatic C-H Stretch Strong peak at ~2970 cm⁻¹Weak (only ring methyl)Moderate peaks ~2850-2950 cm⁻¹The bulky tert-butyl group provides a highly intense, characteristic C-H stretch.
C-O Stretch ~1150 & ~1250 cm⁻¹Absent~1050 & ~1220 cm⁻¹Distinguishes the tert-butyl ether linkage from the ethyl ether linkage.
C=N Stretch (Ring) ~1620 cm⁻¹~1610 cm⁻¹~1620 cm⁻¹Remains relatively static; confirms the oxazole core is intact[4].

Application Insight: If you are monitoring the Boc-deprotection of Tert-butyl (2-methyloxazol-5-yl)carbamate using Trifluoroacetic acid (TFA), the successful reaction is immediately signaled by the disappearance of the strong 1720 cm⁻¹ (C=O) and 2970 cm⁻¹ (t-butyl C-H) peaks, accompanied by the transition of the N-H stretch from a singlet to a doublet.

Self-Validating Experimental Protocol: FTIR-ATR Analysis

Historically, solid samples were analyzed using Potassium Bromide (KBr) mulls. However, KBr is highly hygroscopic. Absorbed atmospheric moisture yields a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹)[6]. Because these artifacts directly overlap with our critical N-H and C=N target peaks, Attenuated Total Reflectance (ATR) is the mandatory technique for this compound.

ATR utilizes an Internal Reflection Element (IRE) with a high refractive index (e.g., diamond or zinc selenide). The IR beam reflects internally, creating an evanescent wave that penetrates the sample by only a few micrometers, completely bypassing the need for hygroscopic matrices[6].

Step-by-Step Methodology (USP <854> Compliant)
  • System Suitability & Operational Qualification (OQ):

    • Before analyzing the carbamate, verify the wavenumber accuracy of the spectrometer. According to USP Chapter <854>, this is achieved by scanning a polystyrene film standard and confirming the presence of the sharp reference band at exactly 1601.2 cm⁻¹[7].

  • Background Acquisition:

    • Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe.

    • Collect a background spectrum (3800 to 650 cm⁻¹) in ambient air[2]. Self-Validation Check: Ensure the baseline noise is minimal and that atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor peaks are properly subtracted by the software.

  • Sample Application:

    • Place 2–5 mg of solid Tert-butyl (2-methyloxazol-5-yl)carbamate directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the clutch clicks. Causality: Intimate physical contact between the solid and the IRE is required because the evanescent wave decays exponentially; poor contact results in artificially weak C=O and N-H signals[6].

  • Data Acquisition & Processing:

    • Scan the sample using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Apply an ATR-correction algorithm. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra inflate the intensity of low-frequency peaks (like the C-O stretch) relative to high-frequency peaks (like the N-H stretch). Correction normalizes the data to simulate a standard transmission spectrum.

FTIR_Workflow Start System Readiness (Polystyrene 1601.2 cm⁻¹) BgScan Background Scan (Subtract CO₂/H₂O) Start->BgScan SamplePrep Sample Application (Apply anvil pressure) BgScan->SamplePrep DataAcq Data Acquisition (3800 - 650 cm⁻¹) SamplePrep->DataAcq Analysis Spectral Analysis (ATR Correction) DataAcq->Analysis

Fig 2. Self-validating FTIR-ATR workflow compliant with USP <854> standards.

Conclusion

Tert-butyl (2-methyloxazol-5-yl)carbamate presents a highly diagnostic IR fingerprint. By leveraging the distinct mechanics of the carbamate C=O stretch (~1720 cm⁻¹) and the massive aliphatic C-H stretch of the tert-butyl group (~2970 cm⁻¹), researchers can easily differentiate this protected intermediate from its deprotected amine or alternative carbamate analogs. When executed via an ATR-FTIR workflow compliant with USP <854>, this analytical approach provides a robust, self-validating system for real-time structural verification in drug development pipelines.

References

  • Wonder Chemical - Tert-butyl (2-methyloxazol-5-yl)carbamate Product Data. Wonder-Chem. 1

  • Agilent Technologies - Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent. 7

  • Scholars Research Library - New sulfonamide and carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H- carbazole: Synthesis, characterization, antimicrobial an. Der Pharmacia Lettre. 5

  • DrugFuture - 854 Mid-Infrared Spectroscopy. USP-NF. 6

  • ResearchGate - Helium nanodroplet infrared spectroscopy of oxazole-(water) n (n = 1,2) clusters. Physical Chemistry Chemical Physics. 4

  • United States Pharmacopeia - 〈854〉 Mid-Infrared Spectroscopy. USP.org. 2

  • National Institutes of Health (NIH) - Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. J Phys Chem Lett. 3

Sources

Validation

A Comparative Guide to the Purity Validation of Tert-butyl (2-methyloxazol-5-yl)carbamate Reference Standards

Introduction: The Gatekeeper of Quality In the landscape of pharmaceutical development, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all subsequent batches of an active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gatekeeper of Quality

In the landscape of pharmaceutical development, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) or drug product are measured. For a molecule like Tert-butyl (2-methyloxazol-5-yl)carbamate, a key building block in modern synthetic pathways, the establishment of a highly pure and well-characterized reference standard is not merely a procedural step; it is the foundation of reliable and reproducible scientific outcomes.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for validating the purity of a Tert-butyl (2-methyloxazol-5-yl)carbamate reference standard. Moving beyond a simple recitation of protocols, we will explore the causality behind our experimental choices, grounding our approach in the principles of orthogonal validation. The objective is to build a self-validating analytical system where each technique corroborates the others, leading to an unimpeachable purity assignment. This ensures that the standard is, as the International Council for Harmonisation (ICH) guidelines articulate, "suitable for its intended purpose"[1][2].

Pillar 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains the cornerstone of purity assessment for non-volatile small molecules.[3] Its strength lies in its ability to separate the main compound from structurally similar impurities and degradation products.[4] For Tert-butyl (2-methyloxazol-5-yl)carbamate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

The fundamental principle of this separation is the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5][6] By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively resolve compounds with varying affinities for the stationary phase.

Rationale for Method Design

Our choice of a C18 column is deliberate; it provides a versatile hydrophobic surface for retaining the carbamate. The mobile phase, a mixture of water and acetonitrile, is selected for its UV transparency and excellent solvating properties. A small amount of acid, like formic acid, is often added to the mobile phase to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks. This is a critical parameter detailed in pharmacopeial guidance such as USP General Chapter <621> and European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46.[7][8][9]

Experimental Protocol: RP-HPLC for Purity
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The formic acid ensures consistent protonation of the analyte and impurities, improving peak shape and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Tert-butyl (2-methyloxazol-5-yl)carbamate reference standard.

    • Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Trustworthiness: Preparing the sample in a solvent composition similar to the initial mobile phase conditions prevents peak distortion upon injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm (determined from a UV scan of the analyte).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration).

  • System Suitability:

    • Before analysis, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area of the main component must be ≤ 1.0%.

    • The tailing factor should be between 0.8 and 1.5.[10]

    • Self-Validation: These criteria, aligned with USP <621> and Ph. Eur. 2.2.46, confirm that the chromatographic system is performing with adequate precision and separation efficiency on the day of analysis.[11][12]

  • Data Analysis:

    • Calculate the purity using the area normalization method (Area %).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) sst System Suitability Test (Replicates, RSD, Tailing) prep_mobile->sst prep_sample Prepare Sample (0.5 mg/mL in 50:50 ACN:H2O) prep_sample->sst inject Inject Sample onto RP-HPLC System sst->inject If Pass acquire Acquire Chromatogram (UV @ 230 nm) inject->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate Impurity_ID_Workflow start Impurity Peak Detected in HPLC-UV lcms Analyze by LC-MS start->lcms extract_ms Extract Mass Spectrum for Impurity lcms->extract_ms determine_mw Determine Molecular Weight (from [M+H]+) extract_ms->determine_mw propose Propose Structure(s) based on: - Molecular Weight - Synthetic Route - Degradation Pathways determine_mw->propose confirm Confirm Structure (e.g., via MS/MS fragmentation) propose->confirm

Sources

Comparative

Crystal structure analysis of Tert-butyl (2-methyloxazol-5-yl)carbamate

Title: Crystal Structure Analysis of Tert-butyl (2-methyloxazol-5-yl)carbamate: A Methodological Comparison Guide Target Audience: Researchers, structural biologists, and medicinal chemists. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of Tert-butyl (2-methyloxazol-5-yl)carbamate: A Methodological Comparison Guide

Target Audience: Researchers, structural biologists, and medicinal chemists.

Executive Summary & Chemical Context

Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3; MW: 198.22 g/mol ) is a highly versatile, Boc-protected aminomethyloxazole building block[1]. In structure-based drug design (SBDD), oxazole derivatives frequently serve as critical bioisosteres for amides and esters, playing pivotal roles in the synthesis of complex therapeutics such as PPAR agonists (e.g., Muraglitazar) used for metabolic modulation[2].

Understanding the precise three-dimensional geometry, hydrogen-bonding networks, and absolute configuration of such building blocks is critical. However, the bulky, lipophilic tert-butoxycarbonyl (Boc) group often induces dynamic disorder and high solubility in organic solvents, frequently resulting in microcrystalline powders rather than the large single crystals traditionally required for structural elucidation. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against the emerging Microcrystal Electron Diffraction (MicroED) for the structural analysis of this compound, providing actionable, self-validating protocols.

Methodological Comparison: SCXRD vs. MicroED

Historically, SCXRD has been the gold standard for small-molecule crystallography, offering high-precision atomic coordinates and absolute configuration via anomalous dispersion[3]. However, SCXRD is fundamentally bottlenecked by the thermodynamic challenge of growing large, high-quality crystals (>50 µm)[3].

MicroED has revolutionized this workflow. Because electrons interact with matter approximately 10,000 times more strongly than X-ray photons, MicroED can extract atomic-resolution data from nano-sized crystals (100 nm to 1 µm)[4][5]. This eliminates the weeks-long crystallization bottleneck, allowing researchers to directly analyze the microcrystalline powders of Tert-butyl (2-methyloxazol-5-yl)carbamate straight from synthesis[6].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both methodologies when applied to oxazole carbamates.

ParameterSCXRD (X-ray Photons)MicroED (Electrons)Causality / Scientific Implication
Minimum Crystal Size > 50 µm[3]100 nm – 1 µm[3]Electrons interact strongly with electrostatic potentials, yielding strong diffraction from minimal volumes[4].
Sample Requirement > 200 mg[3]~ 2 mg[3]MicroED is ideal for early-stage synthesis where compound yields are critically low.
Data Collection Time Hours to DaysMinutes to Hours[6]Continuous rotation (e.g., ADT) in MicroED rapidly samples reciprocal space[6].
Absolute Configuration Anomalous Dispersion[3]Dynamical Refinement[3][5]SCXRD uses heavy-atom anomalous scattering; MicroED leverages multiple scattering events (dynamical scattering) to assign chirality.
Sample Purity Pure phase required[3]Mixed-phase capable[3]MicroED's localized beam can target individual nanocrystals within a heterogeneous powder mixture[5].

Structural Analysis Workflows

Structural_Analysis_Workflow A Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS: 1965310-19-3) B Crystallization (Vapor Diffusion / Slow Cooling) A->B C Crystal Size Assessment B->C Supersaturation D Macrocrystals (>50 µm) C->D Slow Nucleation E Nanocrystals (<1 µm) C->E Rapid Precipitation F SCXRD Analysis (X-ray Diffraction) D->F G MicroED Analysis (Electron Diffraction) E->G H Atomic Resolution 3D Structure Elucidation F->H Kinematic Scattering G->H Dynamical Refinement

Workflow comparing SCXRD and MicroED pathways based on crystal size.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each experimental manipulation.

Protocol A: Vapor Diffusion Crystallization & SCXRD Analysis

Objective: Force the Boc-protected oxazole into a highly ordered macroscopic lattice.

  • Solvent Screening & Dissolution:

    • Action: Dissolve 50 mg of Tert-butyl (2-methyloxazol-5-yl)carbamate in 1 mL of Dichloromethane (DCM).

    • Causality: DCM acts as a highly solubilizing "good solvent." The Boc group's lipophilicity requires a low-polarity environment to prevent premature aggregation.

  • Vapor Diffusion Setup:

    • Action: Place the unsealed DCM vial inside a larger, sealed chamber containing 10 mL of Hexane (anti-solvent).

    • Causality: Hexane slowly diffuses into the DCM through the vapor phase. This gradual shift in the dielectric constant pushes the system into the metastable zone of supersaturation. Thermodynamic control is maintained, favoring the addition of molecules to existing crystal faces rather than the rapid formation of new nuclei, yielding crystals >50 µm[3].

  • Cryo-Mounting and SCXRD Data Collection:

    • Action: Harvest a single crystal, coat in paratone oil, and flash-cool to 100 K under a nitrogen stream during data collection on a diffractometer (e.g., Bruker-Nonius)[2].

    • Causality: Flash-cooling to 100 K minimizes thermal vibrations and freezes out the dynamic rotational disorder of the tert-butyl methyl groups, drastically improving the resolution of the electron density map at high diffraction angles.

Protocol B: MicroED Sample Preparation & Data Collection

Objective: Obtain atomic-resolution data directly from precipitated nanocrystals.

  • Grid Preparation:

    • Action: Deposit 2 mg of the raw synthesized microcrystalline powder directly onto a carbon-coated transmission electron microscopy (TEM) grid[3][5].

    • Causality: Bypasses the weeks-long crystallization bottleneck. The carbon substrate provides a conductive pathway to dissipate charge buildup from the electron beam.

  • FIB Milling (Conditional):

    • Action: If the crystals exceed 500 nm in thickness, use a cryo-Focused Ion Beam (cryo-FIB) to mill the crystals into thin lamellae (approx. 200-300 nm thick)[4].

    • Causality: Because electrons interact strongly with matter, samples thicker than ~500 nm undergo excessive inelastic and multiple (dynamical) scattering events[4][6]. Milling ensures the sample remains within the kinematic scattering regime, allowing standard crystallographic software (e.g., DIALS, XDS) to accurately integrate intensities[6].

  • Continuous Rotation Electron Diffraction:

    • Action: Collect diffraction data using a cryo-TEM (e.g., Titan Krios) while continuously rotating the stage at a constant rate (e.g., 0.5°/sec)[5].

    • Causality: Continuous rotation finely samples reciprocal space, preventing the loss of partial reflections and providing a highly complete dataset necessary for resolving light atoms (C, N, O) in the oxazole ring[5].

Application in Drug Discovery

Once the absolute configuration and 3D conformation of the Tert-butyl (2-methyloxazol-5-yl)carbamate building block are validated, it is deployed into medicinal chemistry pipelines.

Drug_Development_Pathway N1 Boc-Oxazole Building Block N2 Boc Deprotection (Acidic Cleavage) N1->N2 N3 Cross-Coupling (Lead Generation) N2->N3 N4 PPAR Agonist (Muraglitazar Analog) N3->N4 N5 Metabolic Modulation (Glucose/Lipids) N4->N5

Pharmacological pathway from Boc-oxazole building blocks to metabolic modulators.

By utilizing MicroED to rapidly verify the structural integrity of intermediates like Tert-butyl (2-methyloxazol-5-yl)carbamate, drug development professionals can accelerate the lead optimization phase, ensuring that downstream cross-coupling reactions yield the correct stereoisomers for target binding.

References[7] MicroED vs Cryo-EM SPA: Key Differences and Applications - Creative Biostructure. URL[6] SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure. URL[4] Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC. URL[1] Tert-butyl (2-methyloxazol-5-yl)carbamate 1965310-19-3 C9H14N2O3 198.22 g/mol - Products Wonder. URL[3] MicroED Services - Read Crystal Bio. URL[5] MicroED analysis of small organic molecules - ResearchGate. URL[2] US20050288343A1 - Process of preparing substituted carbamates and intermediates thereof - Google Patents. URL

Sources

Validation

Bioactivity comparison of oxazole-based scaffold derivatives

Bioactivity Comparison of Oxazole-Based Scaffold Derivatives: A Comprehensive Guide for Drug Discovery As drug development professionals, we constantly seek molecular scaffolds that offer a balance of metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison of Oxazole-Based Scaffold Derivatives: A Comprehensive Guide for Drug Discovery

As drug development professionals, we constantly seek molecular scaffolds that offer a balance of metabolic stability, synthetic tractability, and potent bioactivity. The oxazole ring (C3H3NO)—a five-membered aromatic heterocycle—has emerged as a privileged motif in medicinal chemistry. By acting as a bioisostere for amides and esters, the oxazole scaffold evades rapid enzymatic degradation while maintaining the hydrogen-bonding capabilities necessary for target engagement [1].

This guide provides an objective, data-driven comparison of various oxazole derivatives, analyzing how specific structural modifications pivot their bioactivity between anticancer and antimicrobial efficacies.

Structural Dynamics: The SAR of the Oxazole Scaffold

In our experience optimizing lead compounds, the regioselective substitution of the oxazole ring is the primary driver of its pharmacological profile. The causality behind the structure-activity relationship (SAR) is deeply tied to electronic distribution and steric hindrance [1].

  • C-2 Substitutions (Target Binding): Introducing aryl groups (e.g., phenyl or ortho-tolyl moieties) at the C-2 position enhances binding affinity. The steric bulk forces the phenyl ring out of planarity with the oxazole core, optimizing the molecule's fit into deep hydrophobic pockets, such as kinase domains [1].

  • C-4 Substitutions (Lipophilicity): Alkyl or heteroaryl additions at C-4 primarily modulate the molecule's partition coefficient (LogP). Fine-tuning this lipophilicity is critical for ensuring the compound can penetrate tough bacterial cell walls or solid tumor microenvironments [4].

  • C-5 Substitutions (Mechanistic Trigger): The C-5 position often acts as the pharmacophoric trigger. The introduction of electron-withdrawing groups (EWGs) like sulfonyls or lipophilic cations dictates the specific cytotoxic or enzymatic inhibitory mechanism [5].

SAR_Oxazole Core Oxazole Scaffold (C3H3NO) C2 C-2 Substitution (Aryl / Phenyl) Core->C2 Enhances Target Binding C4 C-4 Substitution (Alkyl / Heteroaryl) Core->C4 Modulates Lipophilicity C5 C-5 Substitution (Sulfanyl / Amino) Core->C5 Dictates Cytotoxicity

Structure-Activity Relationship (SAR) dynamics of the oxazole scaffold.

Comparative Bioactivity: Anticancer vs. Antimicrobial Profiles

By comparing the experimental data of distinct oxazole classes, we can objectively evaluate their performance and select the appropriate derivative for specific therapeutic pipelines.

Anticancer Efficacy: Mitochondrial Disruption

Recent high-throughput NCI-60 screening data reveals that 1,3-oxazol-4-ylphosphonium salts exhibit exceptional antiproliferative activity. Derivatives bearing phenyl or 4-methylphenyl groups at C-2 and C-5 demonstrate GI50 values ranging from 0.3 to 1.1 µM [2].

Mechanistic Causality: The potent activity of these salts is driven by their lipophilic cationic nature. Cancer cells typically possess hyperpolarized mitochondrial membranes compared to healthy cells. The oxazole-phosphonium derivatives selectively accumulate in these mitochondria, disrupting the membrane potential ( ΔΨm​ ) and triggering programmed cell death [2].

MOA_Oxazole Drug 1,3-Oxazol-4-ylphosphonium Mito Mitochondrial Accumulation Drug->Mito Lipophilic Cation Depol Membrane Depolarization Mito->Depol Disrupts Potential Apop Cancer Cell Apoptosis Depol->Apop Programmed Death

Mechanism of action for oxazole-driven mitochondrial disruption in cancer cells.

Antimicrobial & Fungicidal Efficacy: SDH Inhibition

Conversely, shifting the scaffold to an oxazole-5-carboxamide derivative pivots the bioactivity toward fungicidal efficacy. Compounds such as SEZA18 act as potent succinate dehydrogenase inhibitors (SDHi). By blocking this critical enzyme in the fungal respiratory chain, SEZA18 achieves an EC50 of 0.17 mg/L against Magnaporthe grisea, outperforming commercial standards like hymexazol [3].

Quantitative Data Summary

Table 1: Comparative Bioactivity of Key Oxazole Derivatives

Derivative ClassPrimary Target / MechanismRepresentative CompoundExperimental EfficacyReference
1,3-oxazol-4-ylphosphonium salts Mitochondrial DisruptionCompound 9 (C2/C5 4-methylphenyl)GI50: 0.3 - 1.1 µM (NCI-60 panel)[2]
Methyl 5-oxazolecarboxylates General Cytotoxicity5-benzylsulfonyl-2-phenyl derivativeGI50: ~5.37 µM[5]
Oxazole-5-carboxamides Succinate Dehydrogenase (SDH)SEZA18EC50: 0.17 mg/L (M. grisea)[3]
1,3-oxazole-quinoxaline amines Bacterial Membrane/EnzymesCompound 2jMIC: 31.25 µg/mL (P. aeruginosa)[4]

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every data point must be internally calibrated against known standards to calculate the assay's Z'-factor, ensuring statistical robustness.

Protocol A: High-Throughput MTT Assay for Oxazole Cytotoxicity

We utilize the MTT assay because it directly correlates the reduction of a tetrazolium dye (by mitochondrial succinate dehydrogenase) to the number of metabolically active cells—a perfect functional readout for mitochondria-disrupting oxazoles [5].

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in a 96-well plate.

    • Self-Validation Step: Include "Vehicle Control" wells (0.1% DMSO) and "Positive Control" wells (1 µM Doxorubicin).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow cell adhesion.

  • Compound Dosing: Treat cells with oxazole derivatives at varying concentrations (0.1 µM to 100 µM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Viable cells convert the yellow MTT into insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization & Readout: Remove the media and add 150 µL of DMSO to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay plate. Calculate IC50 using non-linear regression analysis.

MTT_Workflow Seed Seed Cells (+ Controls) Treat Dose Oxazole Derivatives Seed->Treat Incubate Incubate 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance (570 nm) MTT->Read

Self-validating MTT assay workflow for evaluating oxazole cytotoxicity.

Protocol B: Broth Microdilution Assay for Antimicrobial MIC

To evaluate oxazole-quinoxaline amines, the broth microdilution method provides the most accurate Minimum Inhibitory Concentration (MIC) [4].

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend bacterial colonies (e.g., P. aeruginosa) in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the oxazole derivative (from 256 µg/mL down to 0.25 µg/mL).

    • Self-Validation Step: Include a sterility control (broth only), a growth control (broth + bacteria), and a reference antibiotic control (e.g., Tetracycline).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is visually determined as the lowest concentration of the oxazole derivative that completely inhibits visible bacterial growth.

References

  • Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. Retrieved from:[Link]

Comparative

A Comparative Guide to the Elemental Analysis of Tert-butyl (2-methyloxazol-5-yl)carbamate and its Alternatives in Pharmaceutical Research

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. For researche...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. For researchers and drug development professionals, elemental analysis serves as a fundamental checkpoint, validating the empirical formula of a synthesized compound. This guide provides an in-depth technical comparison of the elemental analysis of Tert-butyl (2-methyloxazol-5-yl)carbamate, a key building block, and its structural isomers and alternative reagents. We will delve into the theoretical and expected experimental data, the causality behind analytical method selection, and a comparative analysis to inform your research decisions.

The Significance of Tert-butyl (2-methyloxazol-5-yl)carbamate and its Isomers

Tert-butyl carbamates, particularly those incorporating heterocyclic scaffolds like oxazole, are pivotal intermediates in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be cleaved under mild acidic conditions, a desirable trait in multi-step syntheses of complex drug molecules. The 2-methyloxazol-5-yl moiety provides a rigid, planar structure with specific hydrogen bonding capabilities, making it an attractive fragment for designing enzyme inhibitors or receptor ligands.

For the purpose of this guide, we will focus on the readily available isomer, Tert-butyl (2-methyloxazol-4-yl)carbamate , as a representative of this class of compounds due to the availability of its molecular formula from commercial suppliers. The analytical principles and comparative logic remain identical for the 5-yl isomer.

Elemental Analysis: Theoretical vs. Experimental Data

The molecular formula for Tert-butyl (2-methyloxazol-4-yl)carbamate is C₉H₁₄N₂O₃ . Based on this, we can calculate the theoretical elemental composition.

Table 1: Theoretical Elemental Composition of Tert-butyl (2-methyloxazol-4-yl)carbamate

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09954.53
Hydrogen (H)1.0081414.1127.12
Nitrogen (N)14.007228.01414.14
Oxygen (O)15.999347.99724.21
Total 198.222 100.00

Modern elemental analyzers provide experimental data with a high degree of precision, typically with an error margin of less than 0.3%[1]. Therefore, the expected experimental results should fall within a narrow range of the theoretical values.

Table 2: Expected Experimental Elemental Analysis Data

ElementTheoretical %Expected Experimental Range (%)
Carbon (C)54.5354.23 - 54.83
Hydrogen (H)7.126.82 - 7.42
Nitrogen (N)14.1413.84 - 14.44

It is crucial for researchers to understand that deviations outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

The Analytical Workflow: A Self-Validating System

The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN elemental analyzer, which relies on the complete combustion of the sample.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small amount of the sample (typically 2-3 mg) is accurately weighed into a tin capsule using a microbalance[2][3]. The capsule is then folded to encase the sample.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 990 °C) with an excess of pure oxygen[1][2]. This process, known as flash combustion, ensures the complete conversion of the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx)[1].

  • Reduction and Separation: The combustion gases are passed through a reduction chamber containing heated copper to convert any nitrogen oxides to dinitrogen gas[4]. The resulting gas mixture (CO₂, H₂O, N₂) is then carried by a stream of inert gas, typically helium, through a gas chromatography column for separation[2].

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument is calibrated using a standard of known elemental composition, allowing for the accurate quantification of C, H, and N in the original sample.

The causality behind this workflow is to ensure the complete and unambiguous conversion of each element into a single, detectable gaseous species. The use of a controlled, oxygen-rich environment drives the combustion to completion, while the subsequent reduction and chromatographic separation guarantee that the detector signal for each element is free from interference.

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output weigh Weigh Sample (2-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~990°C, O2) encapsulate->combustion reduction Reduction (Heated Cu) combustion->reduction separation GC Separation reduction->separation detection TCD Detection separation->detection quantification Quantification (%C, %H, %N) detection->quantification Elemental_Comparison cluster_0 Elemental Composition (%) key C | H | N oxazole Oxazole Derivative 54.53 | 7.12 | 14.14 thiazole Thiazole Derivative 47.98 | 6.04 | 13.99 pyridine Pyridine Derivative 62.48 | 7.34 | 14.57 pyrazole Pyrazole Derivative 52.45 | 7.15 | 22.94

Caption: Comparison of Elemental Percentages.

Conclusion: Ensuring Scientific Rigor

Elemental analysis remains an indispensable tool for the structural elucidation and purity confirmation of synthesized compounds. For Tert-butyl (2-methyloxazol-5-yl)carbamate and its analogs, a close agreement between theoretical and experimental CHN values is a critical quality control checkpoint. By understanding the principles behind the analytical technique and comparing the expected data with that of alternative reagents, researchers can confidently validate their synthetic products and ensure the integrity of their subsequent research and development efforts.

References

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. Retrieved from [5]2. ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. Retrieved from [6]3. Sigma-Aldrich. (n.d.). tert-Butyl (2-methyloxazol-4-yl)carbamate | 1240621-19-5. Retrieved from 4. Cre-f-ire. (n.d.). CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). Retrieved from [7]5. Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. Retrieved from [2]6. Sigma-Aldrich. (n.d.). tert-Butyl (2-methyloxazol-4-yl)carbamate | 1240621-19-5. Retrieved from 7. Technology Networks. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [1]8. Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [8]9. Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [3]10. American Chemical Society. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [4]11. Thermo Fisher Scientific. (n.d.). Elemental analysis applications compendium. Retrieved from

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